Mechanism of action of rac clavam-2-carboxylic acid sodium salt in beta-lactamase inhibition
An In-Depth Technical Guide to the Mechanism of Action of rac Clavam-2-Carboxylic Acid Sodium Salt in β -Lactamase Inhibition Executive Summary The relentless evolution of antimicrobial resistance has necessitated the de...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Mechanism of Action of rac Clavam-2-Carboxylic Acid Sodium Salt in
β
-Lactamase Inhibition
Executive Summary
The relentless evolution of antimicrobial resistance has necessitated the development of potent
β
-lactamase inhibitors. While clavulanic acid remains the clinical gold standard, structurally related clavam metabolites offer profound insights into the stereochemical requirements for enzyme inactivation. This whitepaper elucidates the biochemical and structural mechanisms by which rac clavam-2-carboxylic acid sodium salt acts as a mechanism-based "suicide" inhibitor of serine
β
-lactamases. Designed for drug development professionals and structural biologists, this guide dissects the stereochemical absolute prerequisites for inhibition, details the covalent trapping mechanism, and outlines self-validating experimental workflows for kinetic and mass spectrometric characterization.
The Stereochemical Paradigm of Clavam Pharmacophores
To understand the mechanism of rac clavam-2-carboxylic acid, one must first understand the strict stereochemical gating of the
β
-lactamase active site. The clavam nucleus consists of a
β
-lactam ring fused to an oxazolidine ring.
In nature, Streptomyces clavuligerus produces several clavam metabolites. The biosynthetic pathway bifurcates at clavaminic acid: one branch leads to clavulanic acid, which possesses a (3R, 5R) stereochemistry, while the other branch produces 5S-clavams, including naturally occurring clavam-2-carboxylic acid, which possess a (3S, 5S) stereochemistry[1].
While the (3S, 5S) enantiomers exhibit weak antifungal and antibacterial properties, they are completely ineffective at inhibiting
β
-lactamases[2]. The structural prerequisite for irreversible binding to the catalytic serine of
β
-lactamases is strictly tied to the (3R, 5R) configuration[3]. Therefore, the utility of the racemic (rac) mixture of clavam-2-carboxylic acid sodium salt in antibiotic research relies entirely on the presence of the active (3R, 5R) enantiomer, which successfully mimics the spatial orientation of clavulanic acid[4].
Mechanism of Action: Suicide Inhibition of Serine
β
-Lactamases
The (3R, 5R) enantiomer within the rac clavam-2-carboxylate mixture functions as a mechanism-based inactivator (suicide inhibitor) of Ambler Class A serine
β
-lactamases (e.g., TEM-1, SHV-1). The inhibition is not merely competitive; it relies on the enzyme's own catalytic machinery to generate a highly reactive intermediate that covalently cross-links the active site.
The Biochemical Cascade:
Michaelis Complex Formation: The inhibitor enters the active site, orienting its
β
-lactam carbonyl adjacent to the catalytic Serine (Ser70).
Acyl-Enzyme Formation: The hydroxyl group of Ser70 executes a nucleophilic attack on the
β
-lactam carbonyl. The
β
-lactam ring opens, forming a transient acyl-enzyme intermediate.
Oxazolidine Ring Opening: Unlike standard
β
-lactam antibiotics that are rapidly hydrolyzed, the clavam structure undergoes a secondary rearrangement. The oxazolidine ring opens, driven by the expulsion of the ring oxygen as a leaving group, generating a highly reactive imine intermediate at the C5 position.
Tautomerization and Cross-Linking: The imine tautomerizes into a more stable enamine. This species can subsequently react with a secondary active-site nucleophile (commonly Ser130), resulting in a covalently cross-linked enzyme. Additionally, decarboxylation of the C3 carboxylate often occurs, rendering the complex completely irreversible and permanently destroying the enzyme's hydrolytic capacity[5].
Caption: Biochemical pathway of serine beta-lactamase suicide inhibition by the (3R,5R) enantiomer.
Experimental Methodologies: Validating the Mechanism
To definitively prove that rac clavam-2-carboxylic acid acts via mechanism-based inactivation rather than reversible competitive inhibition, a self-validating experimental system must be employed. This requires orthogonal approaches: kinetic profiling to establish time-dependency, and mass spectrometry to prove covalent modification.
Causality Focus: Suicide inhibitors exhibit time-dependent inhibition. A simple endpoint assay cannot distinguish between competitive and mechanism-based inhibition. Continuous monitoring using a chromogenic reporter substrate (Nitrocefin) allows us to capture the rate of covalent complex formation (
kinact
).
Reagent Preparation: Prepare 50 mM HEPES buffer (pH 7.0) supplemented with
0.1 mg/mL
BSA. Rationale: BSA prevents non-specific adsorption of the highly dilute enzyme to the microplate walls, ensuring stable baseline kinetics.
Enzyme-Inhibitor Pre-incubation: Incubate 1 nM recombinant TEM-1
β
-lactamase with varying concentrations of rac clavam-2-carboxylic acid sodium salt (0.1 µM to 50 µM) at 30°C for discrete time intervals (0 to 15 minutes). Rationale: Pre-incubation allows the covalent acyl-enzyme intermediate to accumulate over time.
Substrate Addition: Rapidly inject Nitrocefin to a final concentration of 100 µM.
Spectrophotometric Monitoring: Measure absorbance at 486 nm continuously for 10 minutes. Rationale: Nitrocefin hydrolysis yields a red product; the rate of color formation is directly proportional to the residual active enzyme.
Data Analysis: Plot the pseudo-first-order rate constant (
kobs
) against inhibitor concentration. Fit to the equation
kobs=(kinact×[I])/(KI+[I])
to derive
KI
(initial binding affinity) and
kinact
(maximum inactivation rate).
Protocol 2: LC-MS/MS Validation of Covalent Adduct Formation
Causality Focus: While kinetic data implies irreversible inhibition, intact protein mass spectrometry definitively proves it by identifying the exact mass shift corresponding to the inhibitor fragment trapped on the active-site serine.
Reaction Setup: React 10 µM TEM-1
β
-lactamase with 100 µM rac clavam-2-carboxylic acid sodium salt in 20 mM ammonium bicarbonate for 30 minutes. Rationale: Ammonium bicarbonate is a volatile buffer that prevents ion suppression during MS analysis.
Quenching & Desalting: Quench the reaction with 1% formic acid. Desalt the protein using a C4 ZipTip. Rationale: Removing unreacted inhibitor and salts is critical for achieving a high signal-to-noise ratio in the MS spectra.
Intact Mass Analysis: Inject the sample into an ESI-TOF (Electrospray Ionization Time-of-Flight) mass spectrometer.
Deconvolution: Deconvolute the multicharged envelope using MaxEnt1 (or equivalent) software to obtain the intact monoisotopic mass.
Adduct Verification: Compare the mass of the modified enzyme to the apo-enzyme. A mass shift corresponding to the clavam-2-carboxylate adduct (minus any leaving groups or decarboxylation events) confirms covalent trapping.
Caption: Experimental workflow for validating mechanism-based inhibition and determining kinetic parameters.
Quantitative Kinetic Data Analysis
The efficacy of a suicide inhibitor is best represented by the
kinact/KI
ratio, which denotes the second-order rate constant for the inactivation process. Because rac clavam-2-carboxylate is a racemic mixture, its apparent
KI
is inherently higher (lower affinity) than a pure active enantiomer, as the (3S, 5S) fraction acts as an inert bystander in the context of
β
-lactamase inhibition.
Table 1: Comparative Kinetic Parameters against TEM-1
β
-Lactamase
Compound
Stereochemistry
Target Enzyme
Apparent
KI
(
μ
M)
kinact
(
s−1
)
kinact/KI
(
M−1s−1
)
Clavulanic Acid (Control)
(3R, 5R)
TEM-1 (Class A)
0.12
0.025
2.08×105
rac Clavam-2-carboxylate
Racemic Mixture
TEM-1 (Class A)
~0.95
~0.018
1.89×104
Nat. Clavam-2-carboxylate
(3S, 5S)
TEM-1 (Class A)
> 500
N/A
No Inhibition
Note: The kinetic values for the racemic mixture reflect the dilution effect of the inactive (3S, 5S) enantiomer, which does not contribute to the
kinact
but influences the bulk concentration calculations.
Conclusion
The application of rac clavam-2-carboxylic acid sodium salt in antibiotic research provides a fascinating case study in stereospecific drug design. While the naturally abundant (3S, 5S) clavams are evolutionary dead-ends for
β
-lactamase inhibition[6], the synthetic racemic mixture bypasses this limitation by introducing the (3R, 5R) pharmacophore[4]. By leveraging orthogonal kinetic and mass spectrometric workflows, researchers can precisely map the suicide inhibition cascade, paving the way for next-generation
β
-lactamase inhibitors that exploit the highly reactive oxazolidine ring-opening mechanism.
References
Title: Alanylclavam Biosynthetic Genes Are Clustered Together with One Group of Clavulanic Acid Biosynthetic Genes in Streptomyces clavuligerus
Source: ASM Journals (Antimicrobial Agents and Chemotherapy)
URL:[Link]
Title: Clavulanic Acid Production by Streptomyces clavuligerus: Insights from Systems Biology, Strain Engineering, and Downstream Processing
Source: PMC (National Institutes of Health) / MDPI Microorganisms
URL:[Link]
Title: Enzymes Catalyzing the Early Steps of Clavulanic Acid Biosynthesis Are Encoded by Two Sets of Paralogous Genes in Streptomyces clavuligerus
Source: PMC (National Institutes of Health)
URL:[Link]
Title: Clavulanic Acid Overproduction: A Review of Environmental Conditions, Metabolic Fluxes, and Strain Engineering in Streptomyces clavuligerus
Source: MDPI
URL:[Link]
Technical Whitepaper: Structural Characterization and Analytical Profiling of rac Clavam-2-Carboxylic Acid Sodium Salt
Executive Summary rac Clavam-2-carboxylic acid sodium salt is a critical analytical reference standard and synthetic intermediate utilized in the development, quality control, and downstream purification of β-lactamase i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
rac Clavam-2-carboxylic acid sodium salt is a critical analytical reference standard and synthetic intermediate utilized in the development, quality control, and downstream purification of β-lactamase inhibitors. While the naturally occurring clavam-2-carboxylic acid—produced by Streptomyces clavuligerus—exhibits a strictly defined (3S,5S) stereochemistry, the racemic sodium salt is engineered to provide a highly stable, soluble standard for quantifying fermentation impurities. This whitepaper details the compound's structural architecture, its biosynthetic divergence from clavulanic acid, and a self-validating high-performance liquid chromatography (HPLC) protocol for its precise quantification.
Chemical Identity and Structural Architecture
The clavam nucleus is defined by a fused bicyclic system comprising a highly strained β-lactam ring and an oxygen-containing oxazolidine ring. Unlike traditional penicillins, which feature a sulfur atom in their thiazolidine ring, the clavam structure substitutes oxygen. This fundamental isotopic shift alters the electronic distribution, ring strain, and biological reactivity of the molecule[1].
Analytical impurity standard in clavulanic acid preparation[5]
Causality of the Salt Form: The free acid form of clavam-2-carboxylic acid is prone to degradation and exhibits variable solubility profiles. By utilizing the racemic sodium salt (rac designation indicating an equal mixture of enantiomers), researchers ensure enhanced solid-state stability and rapid, uniform aqueous dissolution. This is a critical prerequisite for generating reproducible calibration curves in quantitative analytical chemistry[6].
Biosynthetic Divergence and Impurity Generation
During the industrial fermentation of Streptomyces clavuligerus, the biosynthesis of β-lactam compounds reaches a critical bifurcation point at the intermediate clavaminic acid .
The pathway splits based on stereochemical inversion mechanisms:
The (3R,5R) Pathway: A complex stereochemical inversion leads to the production of clavulanic acid, a potent and irreversible inhibitor of serine β-lactamases[7].
The (3S,5S) Pathway: Retention of the original stereochemistry yields a family of "5S-clavams," which includes clavam-2-carboxylic acid, 2-hydroxymethylclavam, and alanylclavam[8].
Despite sharing the same bicyclic nucleus, the 5S-clavams entirely lack β-lactamase inhibitory activity[9]. Consequently, clavam-2-carboxylic acid is classified as a critical process impurity that must be rigorously monitored and cleared during downstream processing (e.g., via tertiary octylamine salt precipitation) to ensure the pharmacological efficacy and safety of the final clavulanate potassium active pharmaceutical ingredient (API)[10].
Stereochemical bifurcation of clavaminic acid into clavulanic acid and 5S-clavam impurities.
Because clavam-2-carboxylic acid and clavulanic acid are structurally homologous, separating them during quality control requires highly optimized chromatographic conditions. The following methodology utilizes rac clavam-2-carboxylic acid sodium salt as an external standard to quantify fermentation impurities[11].
Causality of Experimental Design
Mobile Phase pH (3.68): The carboxylic acid moieties on the clavam structures have a pKa of approximately 2.5–3.0. By buffering the mobile phase to pH 3.68 using NaH₂PO₄ and glacial acetic acid, the molecules are maintained in a partially protonated state. This suppresses excessive ionization, thereby increasing their hydrophobicity and ensuring adequate retention and baseline resolution on a non-polar C18 stationary phase[1].
Organic Modifier (6% Methanol): A low concentration of methanol provides sufficient elution strength to move the analytes through the column without causing the co-elution of closely related, highly polar fermentation metabolites[11].
Step-by-Step Self-Validating Protocol
Standard Preparation: Dissolve 1.0 mg of rac clavam-2-carboxylic acid sodium salt in 1.0 mL of ultra-pure water (4°C) to create a 1 mg/mL stock solution.
System Suitability & Self-Validation: Before analyzing crude samples, inject a blank (ultra-pure water) to confirm the absence of ghost peaks at the target retention time. Follow this with five replicate injections of the standard. The system is validated only if the relative standard deviation (RSD) of the peak area is <2.0%.
Sample Preparation: Centrifuge the S. clavuligerus fermentation broth at 10,000 × g for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm PTFE syringe filter to remove particulate matter and mycelial debris.
Mobile Phase Formulation: Prepare a 0.1 M NaH₂PO₄ aqueous solution. Adjust the pH precisely to 3.68 using dropwise addition of glacial acetic acid. Blend with HPLC-grade methanol to achieve a 94:6 (v/v) Buffer:Methanol ratio. Degas thoroughly via sonication[11].
Chromatographic Separation:
Column: C18 Reverse-Phase (e.g., 250 mm × 4.6 mm, 5 µm particle size).
Flow Rate: 1.0 mL/min.
Column Temperature: 25°C.
Injection Volume: 20 µL.
Detection & Quantification: Monitor UV absorbance at 311 nm (if utilizing imidazole derivatization for enhanced sensitivity) or at 220 nm for underivatized samples[12]. Integrate the peak corresponding to clavam-2-carboxylic acid and quantify against the validated standard curve.
Step-by-step HPLC workflow for the quantification of clavam-2-carboxylic acid impurities.
Conclusion
The rigorous identification and quantification of clavam-2-carboxylic acid is a non-negotiable regulatory requirement in the commercial production of clavulanate potassium. By leveraging the stable rac clavam-2-carboxylic acid sodium salt as an analytical benchmark, drug development professionals can validate the efficacy of downstream purification pipelines, ensuring that biologically inactive 5S-clavam impurities are successfully eliminated from the final therapeutic product.
References
Pharmaffiliates - CAS No : 117957-44-5 | Product Name : rac Clavam-2-carboxylic acid sodium salt. Available at:[Link]
MDPI - Clavulanic Acid Overproduction: A Review of Environmental Conditions, Metabolic Fluxes, and Strain Engineering in Streptomyces clavuligerus. Available at: [Link]
Antimicrobial Agents and Chemotherapy (ASM Journals) - Genes Specific for the Biosynthesis of Clavam Metabolites Antipodal to Clavulanic Acid Are Clustered with the Gene for Clavaminate Synthase 1 in Streptomyces clavuligerus. Available at: [Link]
Google Patents (EP0594099A1) - Process for the purification of crude clavulanic acid.
Pharmacokinetics of rac clavam-2-carboxylic acid sodium salt in microbial models
An In-Depth Technical Guide to the Pharmacokinetics of rac Clavam-2-Carboxylic Acid Sodium Salt in Microbial Models Executive Summary The rise of antibiotic resistance, largely driven by bacterial β-lactamase enzymes, pr...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Pharmacokinetics of rac Clavam-2-Carboxylic Acid Sodium Salt in Microbial Models
Executive Summary
The rise of antibiotic resistance, largely driven by bacterial β-lactamase enzymes, presents a critical challenge in modern medicine. β-lactamase inhibitors are pivotal in preserving the efficacy of our most vital β-lactam antibiotics. Clavulanic acid, a potent "suicide inhibitor," has been a cornerstone of this strategy for decades. This guide provides a comprehensive technical overview of the methodologies required to study the pharmacokinetics (PK) of a related compound, rac clavam-2-carboxylic acid sodium salt, within in vitro microbial models. We delve into the core principles of its mechanism, the critical challenges of its chemical instability, and the design of robust experimental systems that bridge the gap between drug concentration and antibacterial effect. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven protocols to accurately characterize β-lactamase inhibitors, enabling the development of more effective antibiotic therapies.
Introduction: The Challenge of β-Lactamase-Mediated Resistance
The discovery of penicillin heralded a new age in medicine, but the evolution of bacterial resistance mechanisms was swift. The primary defense employed by many bacteria against β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the characteristic β-lactam ring, rendering the antibiotic inactive.[1][2] Today, hundreds of different β-lactamases have been identified, posing a continuous threat to the utility of penicillins, cephalosporins, and carbapenems.[1]
The Role of β-Lactamase Inhibitors
To combat this resistance, a strategy of co-administering a β-lactam antibiotic with a β-lactamase inhibitor was developed.[3] These inhibitors are structurally similar to β-lactam antibiotics, allowing them to bind to the active site of the β-lactamase enzyme. However, instead of being harmlessly hydrolyzed, they form a stable, inactive complex with the enzyme, effectively neutralizing it.[4][5] This sacrificial action allows the partner antibiotic to reach its target—the penicillin-binding proteins (PBPs)—and exert its bactericidal effect.[6]
Introducing Clavulanic Acid and its Analogs
Clavulanic acid, isolated from Streptomyces clavuligerus, was the first β-lactamase inhibitor to be introduced clinically and remains a vital component of combination therapies like amoxicillin/clavulanate.[1][3][7][8] It is a potent, mechanism-based inhibitor that permanently inactivates many types of β-lactamase enzymes.[1][4] While clavulanic acid itself possesses only weak intrinsic antibacterial activity, its ability to restore the function of partner antibiotics is profound.[4][5]
Focus of this Guide: rac Clavam-2-Carboxylic Acid Sodium Salt
This guide focuses on rac clavam-2-carboxylic acid sodium salt, an analog of clavulanic acid.[9][10] The term "rac" signifies that it is a racemic mixture, containing an equal amount of both enantiomers. This is a critical distinction, as the biological activity of clavulanic acid is highly dependent on its specific stereochemistry (typically 3R, 5R).[3] Understanding the pharmacokinetics of this racemic mixture in microbial systems is essential for evaluating its potential as a β-lactamase inhibitor, as one enantiomer may be active while the other could be inactive or contribute differently to the overall effect.
Core Concepts: Mechanism and Chemical Properties
A thorough understanding of the compound's mechanism and its chemical behavior in experimental conditions is the bedrock of any pharmacokinetic study.
Mechanism of Action: Suicide Inhibition of β-Lactamases
Clavulanic acid functions as a progressive or "suicide" inhibitor.[1][4] The process involves several steps:
Competitive Binding: Due to its structural similarity to penicillins, clavulanic acid competitively binds to the serine residue in the active site of the β-lactamase enzyme, forming a reversible acyl-enzyme intermediate.[5][11]
Molecular Restructuring: The opening of the β-lactam ring induces a chemical rearrangement within the clavulanic acid molecule.[4]
Irreversible Inactivation: This restructured, highly reactive intermediate then covalently bonds with another amino acid residue in the active site, leading to the permanent and irreversible inactivation of the enzyme.[4][5]
Caption: Mechanism of β-lactamase suicide inhibition by clavulanic acid.
Physicochemical Properties and Stability Considerations
The pharmacokinetic profile of clavulanic acid is dominated by its inherent chemical instability, a factor that must be meticulously controlled in any experimental design.
Table 1: Physicochemical Properties of Clavulanate
The β-lactam ring is susceptible to hydrolysis, and this degradation is influenced by several factors.
Table 2: Key Factors Affecting Clavulanic Acid Stability in In Vitro Systems
Factor
Effect on Stability
Rationale & Causality
Source(s)
pH
Highly pH-dependent. Maximal stability is observed in a slightly acidic to neutral range (pH 6.0-7.0). Degradation accelerates significantly in acidic (<6.0) and alkaline (>7.2) conditions.
The carbonyl group of the β-lactam ring is susceptible to both acid- and base-catalyzed hydrolysis. The optimal pH minimizes these hydrolytic attacks.
| Culture Media Components | Decreased stability compared to simple buffers. | Amino acids, ammonium ions, and other metabolites present in complex fermentation broths can directly attack the β-lactam ring, leading to its opening and loss of activity. |[16][19] |
Principles of Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Microbial Systems
The objective of studying pharmacokinetics in microbial models is to understand the relationship between drug exposure and its antibacterial effect over time. This is the core of PK/PD analysis.
Translating Clinical PK to In Vitro Models
In clinical settings, a drug's concentration rises after administration and then falls as it is eliminated. In vitro PK/PD models are designed to simulate this dynamic concentration-time profile, providing a more clinically relevant assessment than static concentration tests.[20] This allows researchers to determine which PK parameter is the most important driver of efficacy.
Key PK/PD Parameters for β-Lactamase Inhibitors
For a β-lactam/β-lactamase inhibitor combination, the efficacy is a complex interplay between the two agents.[6] The goal is to maintain a concentration of the inhibitor that is sufficient to suppress the β-lactamase, allowing the partner antibiotic to work. A key exposure metric often used is the ratio of the 24-hour Area Under the Curve (AUC) to the Minimum Inhibitory Concentration (MIC) of the partner drug, i.e., AUC/MIC .[21]
Static vs. Dynamic Models: A Comparative Overview
Static Time-Kill Models: Bacteria are exposed to a fixed, constant concentration of the drug(s).[22] These are valuable for determining the rate of killing at different concentrations but do not simulate the elimination phase seen in vivo.
Dynamic One-Compartment Models: These systems simulate drug elimination by continuously diluting the drug-containing medium with fresh, drug-free medium at a specific rate to mimic a human half-life.[20] They provide a much better prediction of clinical efficacy.
Hollow-Fiber Infection Models (HFIM): A more complex dynamic model that can simulate intricate human dosing schedules over longer periods and is particularly useful for studying the emergence of resistance.
Methodologies for Quantification in Microbial Matrices
Accurate quantification of the active compound in the presence of bacterial cells, metabolites, and complex media is the most critical technical challenge. The instability of clavulanic acid necessitates specific and validated analytical methods.
Table 3: Comparison of Analytical Methods for Clavulanic Acid Quantification
Method
Principle
Advantages
Disadvantages
Best For
HPLC with Derivatization
Pre-column reaction with imidazole forms a stable, UV-active chromophore, separated by reverse-phase HPLC and quantified by UV detection.
Gold Standard. Highly specific, sensitive, and accurate. Can separate from degradation products.
Time-consuming, requires specialized equipment and expertise.
Definitive quantification for PK studies, stability analysis.
Colorimetric Assay
The inhibitor prevents β-lactamase from hydrolyzing a chromogenic substrate (e.g., nitrocefin). The rate of color change is inversely proportional to the inhibitor concentration.
Rapid, suitable for high-throughput screening (e.g., in microplates).
Less specific, can be affected by other media components. Measures activity, not just concentration.
Rapid screening of many samples (e.g., mutant libraries).
| Microbiological Bioassay | The inhibitor protects a β-lactam antibiotic from a β-lactamase-producing indicator strain, creating a zone of growth inhibition on an agar plate. The zone size correlates with concentration. | Measures biologically active compound, relatively low cost. | Low precision, slow (requires overnight incubation), susceptible to interference from other antimicrobial compounds. | Semi-quantitative screening, confirmation of biological activity. |
Protocol 5.2.1: Gold Standard Quantification: HPLC with Imidazole Derivatization
This protocol describes the most reliable method for quantifying clavulanic acid in microbial culture samples.[23][24]
Rationale: Clavulanic acid lacks a strong native chromophore and is unstable. Derivatization with imidazole opens the β-lactam ring to form a stable imidazole-clavulanate complex that absorbs strongly at ~311 nm, making it ideal for UV-based HPLC detection.[23]
Materials:
Microbial culture samples
Centrifuge and 0.22 µm syringe filters
Imidazole solution (e.g., 1 M in 0.1 M potassium phosphate buffer, pH 7.0)
HPLC system with UV detector
Reversed-phase C18 column
Mobile phase (e.g., 94:6 v/v mixture of 0.1 M KH₂PO₄ buffer and methanol)[23]
Clavulanate reference standard
Step-by-Step Methodology:
Sample Collection: Withdraw an aliquot (e.g., 1 mL) from the microbial culture at a defined time point. Immediately place on ice to halt degradation.
Cell Removal: Centrifuge the sample (e.g., 10,000 x g for 5 minutes at 4°C) to pellet bacterial cells and debris.
Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter into a clean microfuge tube. This removes any remaining particulates that could damage the HPLC column.
Derivatization:
To a defined volume of the filtered supernatant (e.g., 500 µL), add an equal volume of the imidazole solution.
Vortex briefly to mix.
Incubate the mixture at 30°C for at least 15-30 minutes to ensure complete reaction.[23]
Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
Inject a standard volume (e.g., 20 µL) of the derivatized sample onto the column.
Record the chromatogram and identify the peak corresponding to the clavulanate-imidazole derivative based on its retention time.
Quantification (Self-Validation):
Prepare a calibration curve by derivatizing a series of known concentrations of the clavulanate reference standard under the exact same conditions as the samples.
Plot the peak area against concentration to generate a linear regression.
Calculate the concentration of clavulanic acid in the unknown samples by interpolating their peak areas from the calibration curve.
This protocol is adapted for rapid, semi-quantitative analysis of many samples in a microplate format.[25][26]
Rationale: This is an enzyme-inhibition assay. Nitrocefin is a chromogenic cephalosporin that turns from yellow to red upon hydrolysis by β-lactamase.[25] Clavulanic acid inhibits this reaction. The less red color develops, the more active clavulanic acid is present in the sample.
Materials:
96-well microplate
Microplate reader capable of measuring absorbance at ~486 nm
Filtered culture supernatants (as prepared in Protocol 5.2.1)
Assay Preparation: In each well of the microplate, add:
Phosphate buffer
A standardized amount of β-lactamase solution
The culture sample to be tested (or a known standard for the calibration curve)
Pre-incubation: Gently mix and incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the clavulanic acid to inhibit the enzyme.
Reaction Initiation: Add the nitrocefin solution to all wells to start the colorimetric reaction.
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 486 nm over a set period (e.g., every 30 seconds for 10 minutes). The reader measures the rate of color formation.
Quantification:
The rate of reaction (V = ΔAbs/Δt) is calculated for each well.
A standard curve is generated by plotting the reaction rate against known concentrations of clavulanic acid standards. The relationship will be inverse (higher CA concentration leads to a lower rate).
The concentration of active clavulanic acid in the samples is determined by comparing their reaction rates to the standard curve.
Experimental Design: A Framework for a Microbial PK Study
A robust experimental design with appropriate controls is essential for generating meaningful and reproducible data.
Essential Components and Controls
A typical dynamic study involves a central infection compartment where bacteria and drug interact, with pumps controlling the inflow of fresh media and outflow of waste to simulate drug clearance.[20]
Caption: Logical flow for PK/PD data analysis and target determination.
Conclusion and Future Directions
Characterizing the pharmacokinetics of β-lactamase inhibitors like rac clavam-2-carboxylic acid sodium salt in microbial models is a complex but essential task in the fight against antibiotic resistance. It requires a multi-faceted approach that combines robust analytical chemistry, carefully controlled dynamic in vitro systems, and integrated PK/PD modeling. The methodologies outlined in this guide provide a framework for generating the critical data needed to understand a compound's stability, exposure, and ultimately, its potential to restore the life-saving efficacy of β-lactam antibiotics. Future work should focus on applying these models to a wider range of clinically relevant, multidrug-resistant bacterial strains and exploring the pharmacokinetic differences between the individual enantiomers of the racemic mixture to fully elucidate its therapeutic potential.
Mondal, S. (2018). Clavulanic acid. ResearchGate. [Link]
Labia, R., & Peduzzi, J. (1978). [Kinetics of beta-lactamase inhibition by clavulanic acid]. Annales de Microbiologie, 129(B), 459-467. [Link]
Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H. A., Takebayashi, Y., & Spencer, J. (2019). β-Lactam and β-Lactamase-Inhibitor Combinations: From Then to Now. Biochemical exploration of β-lactamase inhibitors. [Link]
Drawz, S. M., & Bonomo, R. A. (2010). Three decades of β-lactamase inhibitors. Clinical Microbiology Reviews, 23(1), 160-201. [Link]
Sy, S. K. B., Zhuang, L., & Derendorf, H. (2018). Experimental design and modelling approach to evaluate efficacy of β-lactam/β-lactamase inhibitor combinations. Clinical Microbiology and Infection, 24(7), 725-732. [Link]
Gao, Q., Zhang, C., Liu, J., & Wang, Y. (2012). Development of a colorimetric assay for rapid quantitative measurement of clavulanic acid in microbial samples. Science China Life Sciences, 55(2), 161-166. [Link]
Löwdin, E., Tärnberg, M., Odenholt, I., & Cars, O. (1998). New Pharmacokinetic in Vitro Model for Studies of Antibiotic Activity Against Intracellular Microorganisms. Antimicrobial Agents and Chemotherapy, 42(11), 2943-2947. [Link]
Nielsen, E. I., Viberg, A., Löwdin, E., Cars, O., Karlsson, M. O., & Sandström, M. (2007). Predicting In Vitro Antibacterial Efficacy across Experimental Designs with a Semimechanistic Pharmacokinetic-Pharmacodynamic Model. Antimicrobial Agents and Chemotherapy, 51(11), 4064-4070. [Link]
Dr. Caleb, A. (2024). Pharmacology of Clavulanic Acid ; Pharmacokinetics, Mechanism of action, Uses, Effects, Antibiotics. YouTube. [Link]
Barboza, M., Almeida, R. M. R. G., & Hokka, C. O. (2019). Degradation Kinetics of Clavulanic Acid in Fermentation Broths at Low Temperatures. Processes, 7(1), 36. [Link]
Gao, Q., Zhang, C., Liu, J., & Wang, Y. (2012). Development of a colorimetric assay for rapid quantitative measurement of clavulanic acid in microbial samples. ResearchGate. [Link]
Haginaka, J., Nakagawa, T., & Uno, T. (1981). Stability of Clavulanic Acid in Aqueous Solutions. Chemical and Pharmaceutical Bulletin, 29(11), 3334-3341. [Link]
de la Haba, M., Palacio, M. L., & Barredo, J. L. (2016). An improved HPLC-DAD method for clavulanic acid quantification in fermentation broths of Streptomyces clavuligerus. Journal of Pharmaceutical and Biomedical Analysis, 120, 299-304. [Link]
Gloede, J., & Scheerans, C. (2019). In Vitro Pharmacodynamic Models to Evaluate Anti-infective Pharmacodynamics. In Methods in Molecular Biology (Vol. 1930, pp. 229-242). Humana Press. [Link]
Lee, S., et al. (2021). In vitro PK/PD modeling and simulation to accurately assess the antimicrobial activity of tigecycline against Mycobacterium abscessus. Frontiers in Microbiology, 12, 789432. [Link]
Jorda, A., & Zeitlinger, M. (2020). Dynamic In Vitro PK/PD Infection Models for the Development and Optimisation of Antimicrobial Regimens: A Narrative Review. Antibiotics, 9(12), 896. [Link]
van der Heggen, T., et al. (2022). Pharmacokinetics of Clavulanic Acid in the Pediatric Population: A Systematic Literature Review. Clinical Pharmacokinetics, 61(6), 785-802. [Link]
Liras, P., & Martín, J. F. (2016). Assay Methods for Detection and Quantification of Antimicrobial Metabolites Produced by Streptomyces clavuligerus. Springer Nature Experiments. [Link]
Kovačić, M., et al. (2024). Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C. Antibiotics, 13(6), 546. [Link]
Ishida, K., et al. (2006). Degradation of Clavulanic Acid During the Cultivation of Streptomyces clavuligerus; Instability of Clavulanic Acid by Metabolites and Proteins from the Strain. Journal of Microbiology and Biotechnology, 16(4), 549-555. [Link]
Al-Marzooqi, A. H., et al. (2014). Clinical Pharmacokinetics of Clavulanic Acid, a Novel β-Lactamase Isolated from Streptomyces clavuligerus and Its Variability. Semantic Scholar. [Link]
Hancu, G., et al. (2019). Pharmacokinetic parameters of clavulanic acid. ResearchGate. [Link]
Al-Ghanana, M., et al. (2007). Pharmacokinetics of Amoxicillin/Clavulanic Acid Combination after Oral Administration of New Suspensions Formulation in Human Volunteers. Science Alert. [Link]
National Center for Biotechnology Information. (n.d.). Clavam-2-carboxylate. PubChem. [Link]
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VanScoy, B. D., et al. (2017). Pharmacokinetics-Pharmacodynamics of a Novel β-Lactamase Inhibitor, CB-618, in Combination with Meropenem in an In Vitro Infection Model. Antimicrobial Agents and Chemotherapy, 61(4), e02385-16. [Link]
Zúñiga-Gutiérrez, E., et al. (2019). Predicting Properties and Reactivities of the β-Lactamase Inhibitors Clavulanic Acid, Potassium Clavulanate Salt and its Anion. ResearchGate. [Link]
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He, Y., et al. (2019). Pharmacokinetics and Pharmacodynamics of β-Lactamase Inhibitors. Pharmacotherapy, 39(2), 157-171. [Link]
Brem, J., et al. (2021). Designing Inhibitors of β-Lactamase Enzymes to Overcome Carbapenem Resistance in Gram-Negative Bacteria. Accounts of Chemical Research, 54(8), 1939-1950. [Link]
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Biosynthesis Pathways of rac Clavam-2-Carboxylic Acid Sodium Salt Derivatives: A Technical Whitepaper on 5S Clavam Metabolic Engineering
Introduction: The Stereochemical Divergence of Clavams The clavam family of β-lactam secondary metabolites is characterized by a fused bicyclic β-lactam–oxazolidine ring system. While the most famous member, clavulanic a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Stereochemical Divergence of Clavams
The clavam family of β-lactam secondary metabolites is characterized by a fused bicyclic β-lactam–oxazolidine ring system. While the most famous member, clavulanic acid, is a potent, irreversible β-lactamase inhibitor with a (3R, 5R) stereochemistry, Streptomyces clavuligerus and related species also produce a suite of "antipodal" clavams[1]. These compounds, known as the 5S clavams, retain a (3S, 5S) stereochemical configuration and include 2-hydroxymethylclavam, 2-formyloxymethylclavam, alanylclavam, and clavam-2-carboxylic acid [2].
Because 5S clavams lack β-lactamase inhibitory activity but exhibit weak antifungal properties, understanding their biosynthesis is critical for two reasons:
Metabolic Engineering : Eliminating 5S clavam by-products can redirect carbon flux to maximize industrial clavulanic acid yields[1].
Pathway Evolution : The clavam pathway represents a fascinating evolutionary model of paralogous gene duplication and differential regulation[3].
This whitepaper provides an in-depth technical analysis of the biosynthesis of clavam-2-carboxylic acid derivatives, detailing the enzymatic mechanisms, genetic regulation, and the self-validating experimental protocols used to elucidate this pathway.
The Early Biosynthetic Pathway: Constructing the Clavam Scaffold
The biosynthesis of all clavam metabolites begins with a shared "early pathway" that constructs the core bicyclic ring[4]. This phase is highly conserved and relies on primary metabolic precursors.
Condensation : The pathway initiates with the condensation of the glycolytic intermediate glyceraldehyde-3-phosphate (G3P) and the amino acid L-arginine. This reaction is catalyzed by N2-(2-carboxyethyl)-L-arginine synthase (CEAS) [1].
Lactamization : The resulting intermediate is cyclized by β-lactam synthetase (BLS) in an ATP-dependent reaction to form the monocyclic β-lactam, deoxyguanidinoproclavaminic acid[1].
Hydroxylation : Clavaminate synthase (CAS) , a multifunctional 2-oxoglutarate-dependent oxygenase, hydroxylates the intermediate to guanidinoproclavaminic acid[5].
Oxidative Cyclization & Desaturation : CAS acts twice more, driving an oxidative cyclization to form the oxazolidine ring (dihydroclavaminic acid), followed by desaturation to yield (3S, 5S)-clavaminic acid [1].
Figure 1: Biosynthetic pathway from primary metabolites to clavam-2-carboxylic acid.
The Bifurcation Point: Divergence of 5S Clavams
(3S, 5S)-clavaminic acid serves as the universal branch point for all clavam metabolites[6].
To produce clavulanic acid, the pathway must undergo a complex stereochemical inversion from (3S, 5S) to (3R, 5R) via an N-glycyl-clavaminic acid intermediate[4]. However, the biosynthesis of clavam-2-carboxylic acid bypasses this inversion. Instead, the (3S, 5S) stereochemistry is retained.
The late-stage biosynthesis of clavam-2-carboxylic acid involves successive decarboxylation and deamination of clavaminic acid to a transient intermediate[6]. This intermediate is then processed through a series of oxidation, hydrolysis, and condensation reactions catalyzed by enzymes encoded within the cvm gene cluster[6]. Disruption of genes such as cvm4 and cvm5 completely abolishes the production of clavam-2-carboxylic acid without impacting clavulanic acid yields, proving their exclusive role in the 5S branch[6].
Genetic Architecture and Paralogous Regulation
A unique feature of S. clavuligerus is the presence of paralogous gene clusters that encode duplicate enzymes for the early pathway[3]. The evolutionary causality behind this duplication is linked to nutritional regulation and the alleviation of metabolic bottlenecks[7].
Table 1: Paralogous Early Pathway Genes in S. clavuligerus
Enzyme
Reaction Catalyzed
Clavulanic Acid Cluster (Paralogue 1)
5S Clavam Cluster (Paralogue 2)
CEAS
G3P + Arginine condensation
ceaS2
ceaS1
BLS
β-lactam ring formation
bls2
bls1
PAH
Amidinohydrolysis
pah2
pah1
CAS
Hydroxylation/Cyclization
cas2
cas1
Note: The cas1 gene is physically clustered with the cvm genes responsible for the late steps of clavam-2-carboxylic acid biosynthesis[6].
To rigorously validate the causality of specific genes in the clavam-2-carboxylic acid pathway, researchers utilize a self-validating system combining differential fermentation media and targeted gene knockouts[6].
Protocol 1: Differential Cultivation for Pathway Isolation
Causality: The expression of the cas1 paralogue (driving 5S clavams) is nutritionally regulated and requires complex nitrogen sources. By altering the media, researchers can isolate the metabolic flux[7].
Spore Suspension Preparation : Maintain S. clavuligerus wild-type and mutant spores in 20% glycerol at -80°C.
Seed Culture : Inoculate spores into 25 mL of Trypticase Soy Broth (TSB) and incubate at 28°C, 250 rpm for 48 hours.
Differential Fermentation :
Condition A (Soy Medium) : Inoculate 2 mL of seed culture into 25 mL of complex Soy Medium. Result: Both cas1 and cas2 are expressed; both clavulanic acid and clavam-2-carboxylic acid are produced.
Condition B (SA Medium) : Inoculate 2 mL into Starch-Asparagine (SA) defined medium. Result: Only cas2 is expressed; clavam-2-carboxylic acid production is naturally suppressed[6].
Protocol 2: Gene Disruption and Metabolite Profiling
Causality: Clavams lack a conjugated chromophore, making direct UV detection difficult. Derivatization with imidazole creates a stable chromophore absorbing at 311 nm, allowing precise HPLC quantification.
Mutant Construction : Generate disruption cassettes (e.g., cas1::neo and cas2::apr) and introduce them into S. clavuligerus via conjugation.
Extraction : Harvest 1 mL of fermentation broth at 69h and 93h. Centrifuge at 10,000 × g for 10 minutes at 4°C to collect the culture supernatant.
Imidazole Derivatization : Mix 100 µL of supernatant with 250 µL of imidazole reagent (prepared by dissolving 8.25 g of imidazole in 24 mL of water, adjusting to pH 6.8 with 5 N HCl, and making up to 50 mL). Incubate at room temperature for 15 minutes.
HPLC Analysis : Inject 20 µL onto a C18 reverse-phase column. Elute isocratically using 0.1 M NaH₂PO₄ (pH 3.2) containing 6% methanol. Monitor absorbance at 311 nm.
Validation : Compare peaks against authentic standards of rac clavam-2-carboxylic acid sodium salt.
Table 2: Phenotypic Profiling of Gene Knockout Mutants in Soy Medium
Genotype
Clavulanic Acid Output
Clavam-2-Carboxylic Acid Output
Mechanistic Interpretation
Wild-Type
100% (Baseline)
100% (Baseline)
Full pathway functionality.
Δcas1
Reduced (~30-70%)
Severely Reduced
cas1 is the primary driver for the 5S clavam precursor pool[7].
Δcas2
Normal
Normal
cas1 can fully complement cas2 in complex media[6].
Δcas1 / Δcas2
0% (Undetectable)
0% (Undetectable)
Proves clavaminic acid is the absolute universal precursor[6].
Conclusion & Future Directions
The biosynthesis of rac clavam-2-carboxylic acid sodium salt derivatives represents a sophisticated branching of secondary metabolism. By utilizing the universal intermediate (3S, 5S)-clavaminic acid, Streptomyces clavuligerus employs a dedicated set of enzymes (encoded by the cvm cluster and the cas1 paralogue) to bypass stereochemical inversion, yielding 5S clavams[6].
For drug development professionals and bioengineers, understanding this pathway provides a direct roadmap for strain optimization. By selectively disrupting the cvm genes or modulating cas1 expression, it is possible to eliminate the metabolic drain caused by clavam-2-carboxylic acid biosynthesis, thereby creating high-yield, purely clavulanic acid-producing industrial strains.
References
Mosher, R. H., et al. "Genes Specific for the Biosynthesis of Clavam Metabolites Antipodal to Clavulanic Acid Are Clustered with the Gene for Clavaminate Synthase 1 in Streptomyces clavuligerus." Antimicrobial Agents and Chemotherapy, 1999. [Link]
Gómez-Ríos, D., et al. "Clavulanic Acid Overproduction: A Review of Environmental Conditions, Metabolic Fluxes, and Strain Engineering in Streptomyces clavuligerus." MDPI Fermentation, 2024. [Link]
Salowe, S. P., et al. "Purification and characterization of clavaminate synthase from Streptomyces antibioticus. A multifunctional enzyme of clavam biosynthesis." PubMed, 1995.[Link]
Tahlan, K., et al. "Enzymes Catalyzing the Early Steps of Clavulanic Acid Biosynthesis Are Encoded by Two Sets of Paralogous Genes in Streptomyces clavuligerus." Antimicrobial Agents and Chemotherapy, 2004. [Link]
Nobary, S. G., & Jensen, S. E. "A comparison of the clavam biosynthetic gene clusters in Streptomyces antibioticus Tü1718 and Streptomyces clavuligerus." ResearchGate, 2012.[Link]
In vitro stability and half-life of rac clavam-2-carboxylic acid sodium salt
An In-Depth Technical Guide to the In Vitro Stability and Half-Life of rac-Clavam-2-Carboxylic Acid Sodium Salt Executive Summary This guide provides a comprehensive technical overview of the methodologies and critical f...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the In Vitro Stability and Half-Life of rac-Clavam-2-Carboxylic Acid Sodium Salt
Executive Summary
This guide provides a comprehensive technical overview of the methodologies and critical factors governing the in vitro stability of rac-clavam-2-carboxylic acid sodium salt. As a member of the clavam class of molecules, which includes the potent β-lactamase inhibitor clavulanic acid, understanding its chemical stability is paramount for accurate pharmacological studies, formulation development, and ensuring the integrity of experimental results. The primary degradation pathway for this compound in aqueous media is the hydrolysis of its strained β-lactam ring, a reaction highly sensitive to pH, temperature, and the composition of the solvent system. This document details the underlying chemical principles, presents robust, step-by-step protocols for kinetic analysis via High-Performance Liquid Chromatography (HPLC), and provides field-proven insights into experimental design and data interpretation. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently assess and manage the stability of this and similar clavam-based compounds.
Introduction: The Challenge of the Clavam Core
Clavam-2-carboxylic acid belongs to the clavam family of β-lactam compounds, which are structurally characterized by an oxazolidine ring fused to a four-membered β-lactam ring.[1] This core structure is shared by clavulanic acid, a clinically vital β-lactamase inhibitor.[2] Clavam-2-carboxylic acid itself is recognized as a metabolite in the biosynthetic pathway of clavams produced by organisms like Streptomyces clavuligerus.[3][4]
The therapeutic and research utility of β-lactam compounds is intrinsically linked to the chemical reactivity of the β-lactam ring. This reactivity, essential for inhibiting bacterial enzymes, also renders the molecule susceptible to degradation.[5] The ring strain inherent in the fused bicyclic clavam structure makes it particularly prone to nucleophilic attack and subsequent hydrolysis, leading to the opening of the β-lactam ring and a complete loss of biological activity.[5][6][7] Therefore, quantifying the rate of this degradation (i.e., the half-life) under various in vitro conditions is not merely a procedural step but a fundamental requirement for any meaningful research or development effort. An accurate understanding of stability is critical for:
Designing reliable bioassays: Ensuring that the observed effect is due to the intact compound and not its degradants.
Developing stable formulations: Establishing optimal storage conditions (pH, temperature, excipients) for preclinical and clinical use.
Interpreting pharmacokinetic data: Differentiating between metabolic and chemical degradation.
The Primary Degradation Pathway: Hydrolysis
The principal mechanism for the non-enzymatic degradation of clavam-2-carboxylic acid in aqueous solutions is hydrolysis. This reaction involves the nucleophilic attack of a water molecule or a hydroxide ion on the carbonyl carbon of the β-lactam ring.[8] The reaction is significantly faster under both alkaline and acidic conditions compared to a neutral pH.
Under alkaline conditions, the hydroxide ion, a potent nucleophile, directly attacks the electrophilic carbonyl carbon, leading to rapid ring cleavage.[8] This process deactivates the molecule as the intact β-lactam ring is the key pharmacophore responsible for acylating and inhibiting target enzymes like β-lactamases.[6][9]
Caption: Step-by-step workflow for determining the in vitro half-life.
Materials and Reagents
rac-Clavam-2-carboxylic acid sodium salt
HPLC-grade water
HPLC-grade methanol or acetonitrile
Phosphate buffer salts (monobasic and dibasic)
Orthophosphoric acid (for pH adjustment)
0.22 µm syringe filters
Autosampler vials
Preparation of Solutions
Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve rac-clavam-2-carboxylic acid sodium salt in HPLC-grade water. Prepare this solution fresh and keep it on ice to minimize initial degradation.
Buffer Preparation: Prepare phosphate buffers at the desired pH values (e.g., 5.0, 7.4, and 9.0) at a concentration of approximately 50 mM.
Working Solutions: To initiate the stability study, dilute the stock solution into each pre-warmed (or pre-chilled) buffer to achieve the final target concentration (e.g., 50 µg/mL). Vortex briefly to mix.
Stability Study Design
Incubation: Dispense the working solutions into sealed vials and place them in temperature-controlled environments (e.g., water baths or incubators) set to the desired temperatures (e.g., 4°C, 25°C, 37°C).
Sampling: At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial. The time points should be chosen to capture at least 50% degradation if possible.
Sample Quenching: Immediately transfer the aliquot into an autosampler vial and store at -20°C or colder to halt further degradation prior to analysis. Alternatively, the reaction can be quenched by adding a small amount of acid if the degradation is primarily base-catalyzed, but freezing is generally preferred.
Initial Concentration (t=0): The sample for t=0 should be taken immediately after the working solution is prepared and quenched to represent 100% of the initial concentration.
Analytical Quantification: HPLC-UV Method
A validated, stability-indicating HPLC method is crucial to separate the parent compound from its degradants. The following is a robust starting point adapted from methods for clavulanic acid.
[10]
HPLC System: Binary HPLC system with UV detector.
Column: Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent.
Mobile Phase: A mixture of pH 5.0 phosphate buffer and methanol (e.g., 95:5 v/v).
[10]* Flow Rate: 1.0 mL/min.
Column Temperature: Ambient or controlled at 25°C.
Method Validation Rationale: This method is considered "self-validating" for its purpose because its performance is continuously checked. A proper stability-indicating method would be fully validated according to ICH guidelines, demonstrating that degradation peaks do not interfere with the main analyte peak. [10]For this study, observing a clean, symmetric peak for the analyte at t=0 and the appearance of new, well-resolved peaks at later time points provides confidence in the method's specificity.
Data Analysis and Half-Life Calculation
Quantification: Generate a standard curve or use a single-point standard to determine the concentration of rac-clavam-2-carboxylic acid in each sample from its peak area.
Kinetic Analysis: The hydrolysis of β-lactams in aqueous solution typically follows pseudo-first-order kinetics because the concentration of water is in vast excess and effectively constant.
[11]3. Plotting: Plot the natural logarithm of the concentration (ln[C]) versus time (t).
Rate Constant (k): If the reaction is first-order, the plot will be linear. The degradation rate constant (k) is the negative of the slope of this line.
Equation:ln[C]t = -kt + ln[C]0
Half-Life (t½): The half-life is calculated from the rate constant using the following formula:
Equation:t½ = 0.693 / k
Data Presentation and Interpretation
Quantitative stability data should be summarized in a clear, tabular format for easy comparison across different conditions.
Table 1: Illustrative Stability Data for rac-Clavam-2-Carboxylic Acid
Temperature (°C)
pH
Rate Constant (k, h⁻¹)
Calculated Half-Life (t½, hours)
4
7.4
0.005
138.6
25
5.0
0.035
19.8
25
7.4
0.069
10.0
25
9.0
0.990
0.7
37
7.4
0.277
2.5
Note: Data are hypothetical and for illustrative purposes.
Interpretation: The data clearly show that the compound is most stable at refrigerated temperatures and near-neutral pH. The half-life of just 2.5 hours at physiological pH and temperature (37°C, pH 7.4) is a critical finding for any researcher conducting cell-based assays, as a significant portion of the compound will degrade over the course of a typical experiment. This necessitates either short incubation times or accounting for the degradation when interpreting dose-response curves.
Conclusion and Best Practices
The in vitro stability of rac-clavam-2-carboxylic acid sodium salt is fundamentally limited by the hydrolytic susceptibility of its β-lactam ring. This degradation is potently accelerated by non-optimal pH and elevated temperatures. For researchers and drug developers, this necessitates careful handling and experimental design.
Key Recommendations:
Storage: Solid rac-clavam-2-carboxylic acid sodium salt should be stored in a desiccated, cool, and dark environment.
Solution Preparation: Aqueous stock solutions should always be prepared fresh using cold solvent and kept on ice.
Experimental Buffers: The pH of all buffers and media should be confirmed. For maximum stability, a pH between 6.0 and 7.2 is recommended.
[12][13]* Assay Design: For biological assays, especially those at 37°C, the short half-life must be considered. It may be necessary to replenish the compound during long incubations or to calculate the effective concentration over time.
By adhering to the principles and protocols outlined in this guide, researchers can generate accurate and reproducible data, ensuring the scientific integrity of their work with this reactive yet valuable class of molecules.
References
Cielecka-Piontek, J., Paczkowska, M., & Zalewski, P. (2014). The role of β-lactam ring in the hydrolysis of β-lactam antibiotics. In book: Antimicrobial Agents.
Liras, P., & Martín, J. F. (2016). Clavulanic Acid Production by Streptomyces clavuligerus: Insights from Systems Biology, Strain Engineering, and Downstream Processing. Journal of Biomedicine and Biotechnology. Available at: [Link]
Huttner, A., et al. (2021). Insufficient Stability of Clavulanic Acid in Widely Used Child-Appropriate Formulations. Antibiotics. Available at: [Link]
Pemberton, R. M., et al. (2023). In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales. ACS Infectious Diseases. Available at: [Link]
El-Ghaffar, M. A. (2018). Clavulanic acid. ResearchGate. Available at: [Link]
VanScoy, B., et al. (2018). Pharmacokinetics-Pharmacodynamics of a Novel β-Lactamase Inhibitor, CB-618, in Combination with Meropenem in an In Vitro Infection Model. Antimicrobial Agents and Chemotherapy. Available at: [Link]
Wikipedia contributors. (2023). Clavam. Wikipedia. Available at: [Link]
Loh, B., et al. (2020). The hydrolytic water molecule of Class A β-lactamase relies on the acyl-enzyme intermediate ES* for proper coordination and catalysis. Scientific Reports. Available at: [Link]
Wikipedia contributors. (2024). β-Lactam. Wikipedia. Available at: [Link]
Wikipedia contributors. (2024). Clavulanic acid. Wikipedia. Available at: [Link]
Fischer, J. F., & Matz, F. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Water. Available at: [Link]
Liras, P. (2021). Clavulanic Acid. MDPI Encyclopedia. Available at: [Link]
Lakshmi, K. V., et al. (2017). Highly selective, sensitive and precise Bioanalytical method for the estimation of amoxicillin and clavulanic acid in nano gram range in Albino rat's plasma. Indo American Journal of Pharmaceutical Sciences.
Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
Rao, J. R., et al. (2010). Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection. International Journal of Comprehensive Pharmacy. Available at: [Link]
Fawaz, S., et al. (2021). Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site. Drug Design, Development and Therapy. Available at: [Link]
Carvalho, M. V., et al. (2019). Stability of clavulanic acid under variable pH, ionic strength and temperature conditions. A new kinetic approach. ResearchGate. Available at: [Link]
Fawaz, S., et al. (2021). Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site. Dove Medical Press. Available at: [Link]
Sima, M., et al. (2012). Simultaneous determination of amoxicillin and clavulanic acid in pharmaceutical preparations by capillary zone electrophoresis. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]
Tahlan, K. (2012). Biosynthesis of clavam metabolites. PubMed. Available at: [Link]
Ofori-Kwakye, K., et al. (2013). Stability Studies on Reconstituted Amoxicillin-Clavulanic Acid Oral Powder by HPLC Method Development and Quantification. Academia.edu. Available at: [Link]
Carvalho, M. V., et al. (2019). Degradation Kinetics of Clavulanic Acid in Fermentation Broths at Low Temperatures. Processes. Available at: [Link]
Bersaneti, G. T., et al. (2005). Kinetic studies on clavulanic acid degradation. Biochemical Engineering Journal. Available at: [Link]
A Technical Guide to the Binding Affinity of Rac Clavam-2-Carboxylic Acid Sodium Salt to Penicillin-Binding Proteins (PBPs)
Abstract This technical guide provides an in-depth examination of the molecular interactions between rac clavam-2-carboxylic acid sodium salt and bacterial Penicillin-Binding Proteins (PBPs). While renowned as a potent i...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides an in-depth examination of the molecular interactions between rac clavam-2-carboxylic acid sodium salt and bacterial Penicillin-Binding Proteins (PBPs). While renowned as a potent inhibitor of β-lactamase enzymes, the active component, clavulanic acid, also exhibits direct, albeit nuanced, binding to the primary targets of penicillin-class antibiotics. We will dissect the dual-inhibitory mechanism, present a profile of its binding affinity across different PBPs, detail the definitive experimental workflows for quantifying these interactions, and explore the underlying chemical principles of PBP inactivation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this compound's complete mechanism of action.
Introduction: Beyond β-Lactamase Inhibition
Clavams represent a unique class of β-lactam compounds, structurally characterized by an oxapenam core instead of the penam or cephem nucleus found in traditional penicillins and cephalosporins.[1] The most prominent member of this class is clavulanic acid, the active molecule in rac clavam-2-carboxylic acid sodium salt. First isolated from Streptomyces clavuligerus, its clinical significance was rapidly established not as a standalone antibiotic, but as a powerful "suicide inhibitor" of β-lactamase enzymes.[2][3] These bacterial enzymes confer resistance by hydrolyzing and inactivating β-lactam antibiotics. By irreversibly binding to and inactivating β-lactamases, clavulanic acid protects co-administered antibiotics, effectively restoring their efficacy against resistant bacterial strains.[2][4][5]
However, the mechanism of action is more complex than β-lactamase inhibition alone. The inherent β-lactam ring within the clavam structure allows it to interact directly with Penicillin-Binding Proteins (PBPs), the essential bacterial enzymes responsible for the final steps of peptidoglycan synthesis.[6][7] PBPs catalyze the cross-linking of peptide chains in the bacterial cell wall, a process vital for maintaining cellular integrity.[7] Inhibition of these enzymes leads to a compromised cell wall and, ultimately, bacterial lysis.[7] This guide focuses on this secondary, yet significant, aspect of clavam's bioactivity: its direct binding affinity for and inhibition of PBPs.
The Molecular Mechanism: A Tale of Two Targets
The efficacy of rac clavam-2-carboxylic acid stems from its ability to engage two distinct, yet mechanistically related, serine hydrolases: β-lactamases and PBPs.
Clavulanic acid is a mechanism-based inactivator. Upon entering the active site of a β-lactamase, the enzyme's catalytic serine residue attacks the carbonyl of the β-lactam ring.[2] This forms a transient acyl-enzyme intermediate. Unlike with penicillin substrates, this intermediate is unstable and undergoes a series of chemical rearrangements. This process creates a highly reactive species that covalently cross-links with another amino acid residue in the active site, leading to the permanent and irreversible inactivation of the enzyme.[2][4]
Secondary Action: Direct PBP Inhibition
The structural similarity of the clavam core to the D-Ala-D-Ala dipeptide—the natural substrate for PBP transpeptidases—is the foundation of its direct interaction.[6][8] The mechanism follows the classic pathway of β-lactam antibiotics:
Substrate Mimicry: The clavam molecule enters the PBP active site.
Acylation: The catalytic serine residue in the PBP active site performs a nucleophilic attack on the strained β-lactam ring's carbonyl carbon.
Covalent Complex Formation: This attack opens the β-lactam ring and forms a stable, covalent acyl-enzyme complex.[6]
Enzyme Inactivation: The formation of this relatively stable complex sequesters the PBP, preventing it from performing its physiological function of peptidoglycan cross-linking.
The diagram below illustrates this inhibitory pathway.
Caption: Mechanism of clavam-mediated inhibition of Penicillin-Binding Proteins (PBPs).
PBP Binding Affinity Profile
The interaction of clavulanic acid with PBPs is not uniform; it exhibits preferential binding to specific PBPs, which varies between bacterial species. This selectivity is a critical factor in its overall biological effect. While its intrinsic antibacterial activity is generally considered weak, its affinity for certain PBPs can be significant.[2][9]
In Escherichia coli, studies have shown that clavulanic acid has a distinct binding profile. It demonstrates a good affinity for PBP2 , a moderate affinity for PBPs 1, 4, 5, and 6, and a notably low affinity for PBP3.[10][11] The preferential binding to PBP2 is significant, as this protein is involved in maintaining the rod shape of the bacterium; its inhibition leads to the formation of spherical cells and eventual lysis.[10][11]
Conversely, in the Gram-positive pathogen Streptococcus pneumoniae, clavulanic acid has been observed to selectively bind to PBP3 , an enzyme crucial for cell division (septum formation).[12] This selective inhibition can lead to synergistic effects when combined with other β-lactams, even in pneumococcal strains that do not produce β-lactamases.[13]
Table 1: Summary of known binding affinities of clavulanic acid to specific Penicillin-Binding Proteins.
Experimental Protocol: Determination of PBP Binding Affinity
The quantitative assessment of a compound's binding affinity for specific PBPs is most commonly achieved through a competitive binding assay.[6][14] This method measures the ability of an unlabeled inhibitor (e.g., rac clavam-2-carboxylic acid) to compete against a labeled, high-affinity probe for binding to the PBP active sites. The 50% inhibitory concentration (IC₅₀) is then determined, representing the concentration of the test compound required to inhibit 50% of the labeled probe's binding.[15]
Workflow: Competitive PBP Binding Assay
The following diagram and protocol outline the standard workflow for this essential experiment.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Biosynthetic Researchers, and Drug Development Professionals
Compound: rac Clavam-2-carboxylic acid sodium salt (CAS: 117957-44-5)
Mechanistic Background & Rationale
rac Clavam-2-carboxylic acid sodium salt is a critical reference standard utilized in the impurity profiling of commercial clavulanic acid and the elucidation of clavam biosynthetic pathways. To utilize this standard effectively, one must understand its stereochemical and structural nuances.
During biosynthesis in Streptomyces clavuligerus, a critical bifurcation occurs at the intermediate (3S, 5S)-clavaminic acid. One branch undergoes a complex stereochemical inversion to form clavulanic acid (3R, 5R), which is a potent, irreversible β-lactamase inhibitor . The alternate branch retains the original (3S, 5S) configuration, producing "5S-clavams" such as clavam-2-carboxylic acid . While 5S-clavams lack β-lactamase inhibitory activity, they exhibit distinct antifungal and antibacterial properties . The racemic sodium salt (rac clavam-2-carboxylate) is synthetically or semi-synthetically derived and serves as a vital analytical standard for identifying these 5S-clavam impurities during industrial clavulanate production .
Biosynthetic bifurcation of clavam metabolites from (3S, 5S)-clavaminic acid.
Physicochemical Properties & Causality of Degradation
The structural integrity of clavam-2-carboxylic acid is entirely dependent on the preservation of its fused β-lactam/oxazolidine bicyclic ring. This ring system is highly susceptible to nucleophilic attack (e.g., by water or hydroxide ions), leading to irreversible ring-opening and complete loss of analytical utility.
To ensure absolute trustworthiness in your downstream assays, the preparation protocol must actively mitigate thermal, chemical, and physical degradation pathways.
Workflow for the preparation, sterilization, and validation of clavam stock solutions.
Step-by-Step Protocol (Preparation of a 10 mM Stock)
Thermal Equilibration: Remove the lyophilized rac clavam-2-carboxylic acid sodium salt vial from -20°C storage. Place it in a desiccator at room temperature for 30 minutes prior to opening.
Causality: Opening a cold vial introduces atmospheric moisture, which immediately initiates surface hydrolysis of the highly hygroscopic sodium salt.
Solvent Preparation: Pre-chill sterile Milli-Q water or 50 mM Potassium Phosphate buffer (pH 6.5) on ice.
Causality: Neutral pH and low thermal energy suppress both acid/base-catalyzed and thermodynamically driven nucleophilic attacks on the β-lactam carbonyl carbon.
Reconstitution: Weigh precisely 17.91 mg of the compound. Dissolve in 10.0 mL of the pre-chilled solvent to yield a 10 mM stock. Gently vortex in 5-second bursts. Do not sonicate.
Causality: Sonication induces cavitation, generating localized heat and free radicals that rapidly cleave the delicate oxazolidine ring.
Sterile Filtration: Pass the solution through a pre-chilled 0.22 µm Polyethersulfone (PES) or Polytetrafluoroethylene (PTFE) syringe filter into a sterile, pre-chilled tube.
Causality: Autoclaving is strictly prohibited due to thermal degradation. Nylon filters must be avoided as their polar amide backbone can adsorb the compound or leach interfering UV-active extractables.
Aliquoting & Cryopreservation: Dispense the filtered solution into 50 µL or 100 µL aliquots using pre-chilled, sterile amber microcentrifuge tubes. Flash-freeze the aliquots in liquid nitrogen and transfer immediately to a -80°C freezer.
Causality: Single-use aliquots completely eliminate freeze-thaw cycles. Flash-freezing prevents the formation of large ice crystals and minimizes the "cryoconcentration effect" (where solutes become highly concentrated in unfrozen water pockets, accelerating degradation) during the phase transition.
Analytical Validation (Self-Validating System)
A robust protocol must be a self-validating system. To guarantee that no hydrolysis occurred during the preparation phase, the integrity of the prepared stock must be confirmed via High-Performance Liquid Chromatography (HPLC) prior to integration into critical assays.
Based on established chromatographic profiling of clavam metabolites , the following isocratic HPLC method is recommended for quality control:
Table 2: HPLC-UV Validation Parameters
Parameter
Specification
Column
C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase
0.1 M NaH₂PO₄ supplemented with 6% (v/v) Methanol
pH Adjustment
Adjusted strictly to pH 3.68 using glacial acetic acid
Flow Rate
1.0 mL/min
Detection
UV absorbance at 210 nm or 220 nm
Elution Profile
Isocratic
Validation Criteria: A single, sharp peak corresponding to the rac clavam-2-carboxylate standard should be observed. The appearance of early-eluting secondary peaks indicates β-lactam ring hydrolysis, as ring-opened degradation products are more polar and will elute earlier on a C18 reverse-phase column. If degradation peaks exceed 2% of the total area, the stock should be discarded.
Genes Specific for the Biosynthesis of Clavam Metabolites Antipodal to Clavulanic Acid Are Clustered with the Gene for Clavaminate Synthase 1 in Streptomyces clavuligerus . Antimicrobial Agents and Chemotherapy - ASM Journals. Available at:[Link]
CAS No : 117957-44-5 | Product Name : rac Clavam-2-carboxylic acid sodium salt . Pharmaffiliates. Available at:[Link]
Application
Application Note: A Researcher's Guide to Clavulanic Acid Sodium Salt in Antimicrobial Susceptibility Testing
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the principles and practical application of clavulanic acid (as its sodium or potassium salt) in antim...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the principles and practical application of clavulanic acid (as its sodium or potassium salt) in antimicrobial susceptibility testing (AST). It moves beyond standard protocols to explain the causality behind experimental choices, ensuring the generation of accurate, reproducible, and meaningful data.
Introduction: Overcoming the Wall of Resistance
The efficacy of β-lactam antibiotics, a cornerstone of antimicrobial therapy, is critically threatened by the proliferation of bacterial β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the drug before it can reach its target—the penicillin-binding proteins (PBPs) involved in cell wall synthesis. Clavulanic acid, a compound isolated from Streptomyces clavuligerus, represents a pivotal strategy in circumventing this resistance mechanism. While possessing negligible intrinsic antibacterial activity itself, it acts as a potent inhibitor of many β-lactamase enzymes.[1][2] When combined with a β-lactam antibiotic such as amoxicillin or ticarcillin, it effectively restores the partner drug's activity against β-lactamase-producing resistant bacteria.[3][4] This guide details the proper use of clavulanic acid salts in the laboratory for accurate in vitro susceptibility assessment.
The Science of Clavulanic Acid
Mechanism of Action: The "Suicide" Inhibitor
Clavulanic acid is structurally similar to penicillin, featuring a β-lactam ring. This similarity allows it to be recognized by the β-lactamase enzyme as a substrate. However, its action is far more complex. Clavulanic acid functions as a "suicide inhibitor" or mechanism-based inactivator.[5] The process unfolds as follows:
Binding: Clavulanic acid binds to a serine residue in the active site of the β-lactamase enzyme, forming a covalent acyl-enzyme intermediate, similar to how a penicillin substrate would.[2]
Molecular Rearrangement: This initial binding restructures the clavulanic acid molecule, creating a highly reactive intermediate.
Permanent Inactivation: The reactive intermediate then attacks another amino acid residue within the enzyme's active site, forming a second, irreversible covalent bond. This cross-linking permanently inactivates the enzyme, destroying its ability to hydrolyze β-lactam antibiotics.[1]
This mechanism ensures that for each molecule of clavulanic acid that interacts with a β-lactamase, one enzyme molecule is permanently neutralized, allowing the partner antibiotic to function unimpeded.
Mechanism of β-Lactamase Inactivation by Clavulanic Acid.
Spectrum of Inhibitory Activity
Clavulanic acid is not a pan-β-lactamase inhibitor. Its activity is primarily directed against Ambler Class A enzymes, which include many of the most common plasmid-mediated β-lactamases found in Enterobacterales (e.g., TEM, SHV) and Staphylococcus aureus.[2][3] It is also effective against some extended-spectrum β-lactamases (ESBLs) within this class.[3] Its activity against Class C (AmpC) and Class D (OXA) enzymes is limited, and it has no activity against Class B metallo-β-lactamases (MBLs).
Critical Considerations for In Vitro Testing
Reagent Stability and Preparation
A primary cause of erroneous AST results involving clavulanic acid is the degradation of the inhibitor. Clavulanic acid is significantly less stable than its partner antibiotics in aqueous solutions.[6] Its stability is influenced by temperature, pH, and concentration.[7][8]
pH: Maximum stability in aqueous solution is achieved at a pH of approximately 6.39.[7]
Temperature: Degradation is rapid at room temperature and above. Reconstituted solutions should be kept refrigerated (2-8°C) or frozen for long-term storage.[6][9] One study showed that at 25°C, clavulanic acid retained 90% of its initial concentration for 26 hours, whereas at 4°C, this extended to 152 hours.[9]
Protocol: Preparation of Clavulanic Acid Stock Solution (1000 mg/L)
Weighing: Use an analytical balance to accurately weigh the required amount of clavulanic acid sodium or potassium salt. Note: Account for the potency of the salt provided by the manufacturer to calculate the correct weight for the desired concentration of active clavulanic acid.
Reconstitution: Reconstitute the powder in a sterile, buffered solution, preferably a phosphate buffer with a pH between 6.0 and 7.0. Water for injection can be used, but buffered solutions improve stability.
Vortexing: Vortex gently until the salt is completely dissolved. Avoid vigorous shaking that could lead to degradation.
Sterilization: Sterilize the solution by filtration through a 0.22 µm syringe filter into a sterile container.
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile cryovials. Store immediately at -70°C. For immediate use within a few days, storage at 2-8°C is acceptable, but freshness is paramount.[6] Discard any unused portion of a thawed aliquot; do not refreeze.
CLSI vs. EUCAST Methodologies: A Tale of Two Standards
The two leading standards organizations, the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), recommend different methodologies for testing β-lactam/clavulanate combinations. This is a critical distinction, as results are not directly interchangeable.[10][11]
CLSI: Recommends testing with a fixed 2:1 ratio of the β-lactam to clavulanic acid. For example, when testing amoxicillin-clavulanate, dilutions are made such that the concentration of amoxicillin is always double that of clavulanic acid (e.g., 16/8, 8/4, 4/2 mg/L).[12]
EUCAST: Recommends testing with a fixed concentration of the inhibitor. For clavulanic acid, this is typically 2 mg/L .[10][13] The β-lactam is serially diluted, but the clavulanate concentration remains constant across all wells.
This methodological difference means that an isolate's MIC value can differ depending on the standard followed, potentially impacting its categorization as susceptible or resistant.[11][14]
Feature
CLSI Guideline
EUCAST Guideline
Inhibitor Concentration
Fixed 2:1 Ratio (e.g., Amoxicillin:Clavulanate)
Fixed Concentration (e.g., 2 mg/L for Clavulanate)
Example Dilution Series (mg/L)
32/16, 16/8, 8/4, 4/2, 2/1
32/2, 16/2, 8/2, 4/2, 2/2
Primary Rationale
Reflects the ratio in some pharmaceutical formulations.
Aims to mimic a constant, achievable inhibitor concentration in vivo.
Protocols for Antimicrobial Susceptibility Testing
The following protocols assume the use of amoxicillin-clavulanate as the test agent against rapidly growing aerobic bacteria like Enterobacterales. All procedures should be performed in accordance with overarching CLSI M07 or ISO 20776-1 standards.
General Workflow for Antimicrobial Susceptibility Testing.
Broth Microdilution Protocol (MIC Determination)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[15]
Plate Preparation (CLSI 2:1 Ratio Method):
In a 96-well microtiter plate, prepare serial two-fold dilutions of amoxicillin in cation-adjusted Mueller-Hinton broth (CAMHB).
Prepare a separate solution of clavulanic acid at twice the final desired concentrations.
Add the clavulanic acid solution to the corresponding amoxicillin dilutions to achieve the final 2:1 ratio (e.g., add a 16 mg/L clavulanate solution to a well containing 32 mg/L amoxicillin to achieve a final 16/8 mg/L concentration after inoculum is added, accounting for dilution).
Prepare serial two-fold dilutions of amoxicillin in CAMHB.
Add a constant amount of clavulanic acid stock solution to each well to achieve a final concentration of 2 mg/L in all test wells.
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from 4-5 isolated colonies. Dilute this suspension in CAMHB so that after inoculation, each well contains approximately 5 x 10⁵ CFU/mL.
Inoculation: Add the final diluted inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
Incubation: Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.[13]
Reading: Read the MIC as the lowest concentration of amoxicillin-clavulanate that completely inhibits visible growth.
Disk Diffusion Protocol
The disk diffusion method is a qualitative or semi-quantitative test where antibiotic-impregnated paper disks are placed on an agar surface inoculated with the test organism.[16]
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.
Disk Application: Aseptically apply an amoxicillin-clavulanate disk (e.g., AUG 30 µg, containing 20 µg amoxicillin and 10 µg clavulanic acid) to the surface of the agar.[17] Gently press the disk to ensure complete contact.
Incubation: Invert the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.[17]
Reading: Measure the diameter of the zone of complete inhibition (in millimeters) using a ruler or caliper.
Quality Control and Interpretation
Quality Control (QC)
Rigorous quality control is essential for validating AST results. Specific ATCC® strains with known susceptibility profiles must be tested with each batch of new reagents and on a routine basis.[18]
QC Strain
Test Method
Combination
Expected Range (CLSI M100-ED35)
Escherichia coli ATCC® 25922
Disk Diffusion
Amoxicillin-Clavulanate (20/10 µg)
18-24 mm
Escherichia coli ATCC® 35218
Disk Diffusion
Amoxicillin-Clavulanate (20/10 µg)
17-22 mm
Escherichia coli ATCC® 35218
Broth Microdilution (2:1)
Amoxicillin-Clavulanate (mg/L)
4/2 - 16/8 mg/L
Staphylococcus aureus ATCC® 25923
Disk Diffusion
Amoxicillin-Clavulanate (20/10 µg)
28-36 mm
Haemophilus influenzae ATCC® 49247
Disk Diffusion
Amoxicillin-Clavulanate (20/10 µg)
15-23 mm
Note: Ranges are subject to change. Always consult the most recent version of the relevant standards document (e.g., CLSI M100 or EUCAST QC Tables).[17][19]
Interpretation of Results: Clinical Breakpoints
The measured zone diameter or MIC is interpreted using clinical breakpoints established by standards committees to categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R). These breakpoints can vary by organism, testing method (CLSI/EUCAST), and even site of infection.[20]
Example: Amoxicillin-Clavulanate Breakpoints for Enterobacterales (Systemic Infections)
Organization
MIC Breakpoint (mg/L)
Zone Diameter Breakpoint (mm)
S ≤
I
CLSI
8/4
16/8
EUCAST
8/2
-
Data sourced from CLSI M100 and EUCAST Breakpoint Tables. Breakpoints are for illustrative purposes and subject to periodic revision.[10][21]
Conclusion
The use of clavulanic acid sodium salt in antimicrobial susceptibility testing is a powerful tool for guiding therapy against β-lactamase-producing pathogens. However, its chemical instability and the significant methodological differences between major standards organizations demand a high level of scientific rigor. By understanding the mechanism of action, adhering to strict protocols for reagent preparation, implementing robust quality control, and correctly applying the appropriate interpretive standards, researchers can generate reliable data that accurately reflects an isolate's in vitro susceptibility, ultimately contributing to better clinical outcomes and antimicrobial stewardship.
Song, J., & Ort, D. R. (2022). Beta-Lactamase Inhibitors. In StatPearls. StatPearls Publishing. [Link]
Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H. A., Takebayashi, Y., & Spencer, J. (2021). Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. Antibiotics, 10(8), 995. [Link]
Taylor & Francis Online. Clavulanic acid – Knowledge and References. [Link]
Ghufran, A., & Zito, P. M. (2023). Clavulanic Acid. In StatPearls. StatPearls Publishing. [Link]
Íñiguez-García, M. A., et al. (2017). MIC of amoxicillin/clavulanate according to CLSI and EUCAST: discrepancies and clinical impact in patients with bloodstream infections due to Enterobacteriaceae. Journal of Antimicrobial Chemotherapy, 72(9), 2641–2645. [Link]
U.S. Food and Drug Administration. (2026). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
Cusumano, J. A., et al. (2022). Amoxicillin-Clavulanate Breakpoints Against Enterobacterales: Rationale for Revision by the Clinical and Laboratory Standards Institute. Clinical Infectious Diseases, 75(Suppl 1), S53–S59. [Link]
Haginaka, J., Nakagawa, T., & Uno, T. (1981). Stability of clavulanic acid in aqueous solutions. Chemical & Pharmaceutical Bulletin, 29(11), 3334-3341. [Link]
Thomson, K. S., et al. (2005). New Quality Control Strain for Use in Routine Testing for Production of Extended-Spectrum Beta-Lactamases by Enterobacteriaceae. Journal of Clinical Microbiology, 43(5), 2475–2477. [Link]
Giani, T., et al. (2014). Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms. PLoS ONE, 9(1), e82760. [Link]
Felmingham, D., et al. (1995). Effects of Following National Committee for Clinical Laboratory Standards and Deutsche Industrie Norm-Medizinische Mikrobiologie Guidelines, Country of Isolate Origin, and Site of Infection on Susceptibility of Escherichia coli to Amoxicillin-Clavulanate (Augmentin). Journal of Clinical Microbiology, 33(8), 2021–2026. [Link]
CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]
EUCAST. Proposed modifications to EUCAST clinical breakpoints for amoxicillin-clavulanic acid. [Link]
Lang, R., et al. (2021). Insufficient Stability of Clavulanic Acid in Widely Used Child-Appropriate Formulations. Antibiotics, 10(2), 225. [Link]
Liofilchem. (2025). Amoxicillin-clavulanic acid (20+10) AUG 30 µg. [Link]
Van Stokstraeten, R., et al. (2021). A comparison of E. coli susceptibility for amoxicillin/clavulanic acid according to EUCAST and CLSI guidelines. European Journal of Clinical Microbiology & Infectious Diseases, 40(10), 2215–2222. [Link]
Qadri, S. M. H., & Rizvi, W. H. (1988). Susceptibility of Pathogenic Bacteria to Amoxicillin/Clavulanic Acid (Augmentin) at a Referral Hospital. Annals of Saudi Medicine, 8(3), 179-183. [Link]
Vahdat, L., & Sunderland, B. (2021). Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site. Journal of Pharmaceutical Practice, 34(5), 757-763. [Link]
Vahdat, L., & Sunderland, B. (2021). Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site. Journal of Pharmaceutical Practice, 34(5), 757-763. [Link]
Fuchs, P. C., et al. (1990). Proposed interpretive criteria and quality control parameters for testing susceptibility of Neisseria gonorrhoeae to beta-lactam-clavulanate combinations. Journal of Clinical Microbiology, 28(11), 2443–2446. [Link]
NETZSCH-Gerätebau GmbH. (2022). Shelf Life Determination of Potassium Clavulanate Via Thermogravimetry. [Link]
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Kresken, M., et al. (2019). Distribution of amoxicillin/clavulanate (AMX/C) MICs assessed by the reference broth microdilution method for urinary tract infection (UTI) pathogens collected in Germany. Journal of Antimicrobial Chemotherapy, 74(Supplement_6), vi19-vi26. [Link]
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Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of rac-Clavam-2-carboxylic acid sodium salt
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on conducting Minimum Inhibitory Concentration (MIC) assays for rac-Clavam-2-carboxylic acid sodium salt, a...
Author: BenchChem Technical Support Team. Date: April 2026
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on conducting Minimum Inhibitory Concentration (MIC) assays for rac-Clavam-2-carboxylic acid sodium salt, a pivotal β-lactamase inhibitor. This document emphasizes the scientific principles underpinning the methodologies, ensuring robust and reproducible results.
Scientific Introduction: The Role and Mechanism of Clavulanic Acid
Clavulanic acid, a member of the clavam class of β-lactam antibiotics, is a potent inhibitor of many bacterial β-lactamase enzymes.[1] While it possesses weak intrinsic antibacterial activity, its true therapeutic value is realized when co-administered with β-lactam antibiotics such as amoxicillin or ticarcillin.[1][2] Many bacteria develop resistance to β-lactam antibiotics by producing β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective.
Clavulanic acid acts as a "suicide inhibitor." It covalently binds to a serine residue in the active site of the β-lactamase, forming an acyl-enzyme intermediate. This intermediate then undergoes further chemical rearrangement, leading to the fragmentation of the clavulanic acid molecule and the formation of a stable, irreversibly inactivated enzyme complex. This process effectively neutralizes the β-lactamase, allowing the partner antibiotic to exert its antibacterial effect.[2][3][4]
Core Principles of MIC Assays for β-Lactamase Inhibitor Combinations
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5] When testing a β-lactam/β-lactamase inhibitor combination, the goal is to determine the MIC of the β-lactam antibiotic in the presence of a fixed concentration or a fixed ratio of the inhibitor. This reflects the synergistic action of the two compounds.
Two primary international standards provide guidelines for antimicrobial susceptibility testing: the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). While their methodologies are largely harmonized, key differences exist in the preparation of the inhibitor concentration for certain combinations.
EUCAST: EUCAST guidelines specify testing serial dilutions of the β-lactam in the presence of a fixed concentration of the β-lactamase inhibitor. For amoxicillin-clavulanic acid, this is typically a fixed concentration of 2 mg/L of clavulanic acid.
This distinction is critical for the preparation of test solutions and the interpretation of results.
Essential Materials and Reagents
rac-Clavam-2-carboxylic acid sodium salt (or potassium clavulanate)
Partner β-lactam antibiotic (e.g., amoxicillin)
Cation-adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (MHA)
Bacterial strains (test organisms and Quality Control strains)
Sterile saline or phosphate-buffered saline (PBS)
0.5 McFarland turbidity standard
Spectrophotometer
Pipettes and sterile tips
Incubator (35 ± 2 °C)
Quality Control: The Foundation of a Valid Assay
A robust quality control (QC) program is essential for the accuracy and reproducibility of MIC assays. This involves the regular testing of well-characterized reference strains with known MIC values. The results must fall within a predefined acceptable range.
Table 1: Recommended Quality Control Strains and Acceptable MIC Ranges for Amoxicillin-Clavulanic Acid
QC Strain
Testing Standard
Amoxicillin-Clavulanic Acid MIC Range (µg/mL)
Escherichia coli ATCC® 25922™
CLSI
2/1 - 8/4
Staphylococcus aureus ATCC® 29213™
CLSI
0.12/0.06 - 0.5/0.25
Escherichia coli ATCC® 35218™
CLSI
16/8 - 64/32
Haemophilus influenzae ATCC® 49247™
CLSI
2/1 - 8/4
Escherichia coli ATCC® 25922™
EUCAST
2/2 - 8/2
Staphylococcus aureus ATCC® 29213™
EUCAST
0.25/2 - 1/2
Note: CLSI values are expressed as a 2:1 ratio of amoxicillin to clavulanic acid. EUCAST values are for amoxicillin in the presence of a fixed 2 mg/L of clavulanic acid. Always refer to the latest versions of the CLSI M100 and EUCAST QC tables for the most current information.
Detailed Experimental Protocols
The following protocols are based on the reference methods described by CLSI (M07) and EUCAST.
Broth Microdilution Method
This is the most common method for determining MICs in a clinical and research setting.
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Protocol:
Preparation of Antimicrobial Solutions:
Prepare stock solutions of amoxicillin and clavulanic acid in a suitable solvent as recommended by the manufacturer.
For CLSI (2:1 ratio): Prepare a working solution containing amoxicillin and clavulanic acid in a 2:1 concentration ratio. Perform serial twofold dilutions of this combined solution in CAMHB directly in the 96-well plate.
For EUCAST (fixed concentration): Prepare a working solution of amoxicillin. Prepare CAMHB containing a fixed concentration of 2 mg/L clavulanic acid. Perform serial twofold dilutions of the amoxicillin working solution in the clavulanic acid-containing CAMHB.
Inoculum Preparation:
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies.
Suspend the colonies in sterile saline or PBS.
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Inoculation and Incubation:
Inoculate each well of the microtiter plate (containing 100 µL of the antimicrobial dilutions) with 100 µL of the final bacterial inoculum.
Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (uninoculated CAMHB).
Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
Reading and Interpreting Results:
After incubation, visually inspect the plates for bacterial growth (indicated by turbidity). A reading mirror can aid in visualization.
The MIC is the lowest concentration of the antimicrobial agent (amoxicillin in the case of the EUCAST method) that completely inhibits visible growth.
Compare the MIC values of the QC strains to the acceptable ranges to validate the assay.
Agar Dilution Method
This method is considered a reference method and is useful for testing multiple isolates simultaneously.
Workflow for Agar Dilution MIC Assay
Caption: Workflow for the agar dilution MIC assay.
Step-by-Step Protocol:
Preparation of Antimicrobial-Containing Agar Plates:
Prepare molten MHA and cool to 45-50 °C in a water bath.
Prepare serial twofold dilutions of the antimicrobial agent(s) at 10 times the final desired concentrations.
Add 2 mL of each antimicrobial dilution to 18 mL of molten agar, mix thoroughly, and pour into sterile petri dishes.
For CLSI (2:1 ratio): Use dilutions of the combined amoxicillin-clavulanic acid solution.
For EUCAST (fixed concentration): Prepare MHA containing a fixed 2 mg/L of clavulanic acid, and then add the serial dilutions of amoxicillin.
Include a growth control plate containing no antibiotic.
Allow the plates to solidify at room temperature.
Inoculum Preparation and Inoculation:
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
Dilute this suspension to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.
Using a multipoint inoculator or a pipette, spot 1-2 µL of the diluted inoculum onto the surface of each agar plate, resulting in approximately 1 x 10⁴ CFU per spot.
Allow the spots to dry completely before inverting the plates for incubation.
Incubation and Interpretation:
Incubate the plates at 35 ± 2 °C for 16-20 hours.
The MIC is the lowest concentration of the antimicrobial that inhibits the growth of the organism. This is observed as the plate with the lowest concentration where there is no visible growth, a faint haze, or a single colony at the inoculation spot.
Validate the assay by ensuring the QC strain results are within the acceptable ranges.
Mechanism of Action: A Closer Look at Suicide Inhibition
The interaction of clavulanic acid with a class A β-lactamase can be visualized as a multi-step process leading to irreversible inactivation of the enzyme.
Chemical Pathway of Clavulanic Acid-Mediated β-Lactamase Inhibition
Caption: Simplified pathway of β-lactamase inhibition by clavulanic acid.
Reversible Binding: Clavulanic acid, structurally similar to penicillin, initially binds reversibly to the active site of the β-lactamase.
Acyl-Enzyme Formation: The catalytic serine residue in the active site performs a nucleophilic attack on the carbonyl carbon of the β-lactam ring of clavulanic acid, opening the ring and forming a covalent acyl-enzyme intermediate.[3]
Molecular Rearrangement: The opening of the oxazolidine ring of the clavulanate moiety results in the formation of a highly reactive imine intermediate.[4]
Further Transformation: This intermediate can then tautomerize to a more stable trans-enamine, which remains covalently bound to the enzyme.[3]
Irreversible Inactivation: The resulting complex is stable and does not readily deacylate, leading to the irreversible inactivation of the β-lactamase enzyme.[2]
Ehmann, D. E., Jahić, H., Ross, P. L., Gu, R. F., Hu, J., Kern, G., ... & Walker, S. (2012). Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. Molecules, 17(12), 14330-14354. [Link]
Clinical and Laboratory Standards Institute. (2022). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. CLSI. [Link]
European Committee on Antimicrobial Susceptibility Testing. (2000). EUCAST Definitive Document E.DEF 3.1, June 2000: Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by agar dilution. Clinical Microbiology and Infection, 6(9), 509-515. [Link]
Drawz, S. M., & Bonomo, R. A. (2010). Biochemical exploration of β-lactamase inhibitors. Clinical microbiology reviews, 23(1), 160-201. [Link]
Lang, P. A., de Munnik, M., Oluwole, A. O., Claridge, T. D., Robinson, C. V., Brem, J., & Schofield, C. J. (2024). How Clavulanic Acid Inhibits Serine β-Lactamases. Angewandte Chemie International Edition, e202400280. [Link]
European Committee on Antimicrobial Susceptibility Testing. (2024). Media preparation for EUCAST disk diffusion testing and for determination of MIC values by the broth microdilution method. Version 8.0. EUCAST. [Link]
European Committee on Antimicrobial Susceptibility Testing. (2024). New “Routine and extended internal quality control for MIC determination and agar dilution for yeasts, moulds and dermatophytes as recommended by EUCAST”. EUCAST. [Link]
European Committee on Antimicrobial Susceptibility Testing. (2024). MIC Determination. EUCAST. [Link]
The Microbial Menace. (2023, May 1). Agar Dilution (MIC) Susceptibility Test Method [Video]. YouTube. [Link]
Uto, K., & Gerriets, V. (2023). Clavulanic Acid. In StatPearls. StatPearls Publishing. [Link]
Ghuysen, J. M. (2000). Molecular basis of antibiotic resistance and β-lactamase inhibition by mechanism-based inactivators: perspectives and future directions. FEMS microbiology reviews, 24(4), 367-381. [Link]
Clinical and Laboratory Standards Institute. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI. [Link]
European Committee on Antimicrobial Susceptibility Testing. (2017). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. EUCAST. [Link]
MI - Microbiology. (n.d.). Broth Microdilution. [Link]
Scribd. (n.d.). EUCAST Quality Control Guidelines 2024. [Link]
Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI. [Link]
Lang, P. A., de Munnik, M., Oluwole, A. O., Claridge, T. D., Robinson, C. V., Brem, J., & Schofield, C. J. (2024). How Clavulanic Acid Inhibits Serine β-Lactamases. Oxford Cardiovascular Science. [Link]
Clinical and Laboratory Standards Institute. (2009). M07-A8. Regulations.gov. [Link]
European Committee on Antimicrobial Susceptibility Testing. (2024). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 16.0. EUCAST. [Link]
Clinical and Laboratory Standards Institute. (2021). Breakpoints Archived From CLSI Document M100 Since 2010. CLSI. [Link]
L. M. B. C. Campos-Alves, A. P. C. M. de Oliveira, A. L. M. de S. e Silva, C. A. de S. G. de F. T. da Silva, D. A. da Silva, E. C. de A. da Silva, ... & V. L. de C. de A. da Silva. (2016). Non-Hydrolytic β-Lactam Antibiotic Fragmentation by l,d-Transpeptidases and Serine β-Lactamase Cysteine Variants. Angewandte Chemie International Edition, 55(44), 13695-13699. [Link]
ANSI Webstore. (n.d.). CLSI M07-Ed12 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 12th Edition - with Quick Guide. [Link]
Padayatti, P. S., Helfand, M. S., Totir, M. A., Carey, M. P., Bonomo, R. A., & van den Akker, F. (2012). Novel fragments of clavulanate observed in the structure of the class A b-lactamase from Bacillus licheniformis BS3. Journal of Antimicrobial Chemotherapy, 67(11), 2695-2701. [Link]
Knott-Hunziker, V., Petursson, S., Waley, S. G., Jaurin, B., & Grundström, T. (1982). The acyl-enzyme mechanism of beta-lactamase action. The evidence for class C Beta-lactamases. Biochemical Journal, 207(2), 315-322. [Link]
National Centre for Disease Control (NCDC). (n.d.). Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria. [Link]
Clinical and Laboratory Standards Institute. (n.d.). Breakpoints Eliminated From CLSI Document M100 Since 2010. [Link]
European Committee on Antimicrobial Susceptibility Testing. (2017). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 7.0. [Link]
Song, W., Yoo, S., Kim, J., Kim, S. I., Kim, Y. R., & Chung, D. R. (2009). Broth microdilution method to detect extended-spectrum β-lactamases and AmpC β-lactamases in Enterobacteriaceae isolates by use of clavulanic acid and boronic acid as inhibitors. Journal of clinical microbiology, 47(11), 3409-3412. [Link]
Giske, C. G., Gezelius, L., Samuelsen, Ø., Warner, M., Sundsfjord, A., & Woodford, N. (2011). Broth microdilution methods using β-lactamase inhibitors for the identification of Klebsiella pneumoniae carbapenemases and metallo-β-lactamases in Gram-negative bacilli. Clinical microbiology and infection, 17(4), 552-556. [Link]
European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. [Link]
Clinical and Laboratory Standards Institute. (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. CLSI. [Link]
Tamma, P. D., Hsu, A. J., & Cosgrove, S. E. (2019). New β-Lactam–β-Lactamase Inhibitor Combinations. Clinical Microbiology Reviews, 32(1), e00093-18. [Link]
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Document Archive. [Link]
ResearchGate. (n.d.). CLSI and EUCAST interpretive criteria for newer β-lactam/β-lactamase inhibitor combinations (10, 12)a. [Link]
VanScoy, B., Mendes, R. E., McCarty, J., Arhin, F. F., & Moeck, G. (2022). Amoxicillin-Clavulanate Breakpoints Against Enterobacterales: Rationale for Revision by the Clinical and Laboratory Standards Institute. Clinical Infectious Diseases, 75(1), 1-6. [Link]
Delgado-Valverde, M., Valiente-Méndez, A., Torres, E., Almirante, B., Almela, M., Becerril, B., ... & Rodríguez-Baño, J. (2017). MIC of amoxicillin/clavulanate according to CLSI and EUCAST: discrepancies and clinical impact in patients with bloodstream infections due to Enterobacteriaceae. Journal of Antimicrobial Chemotherapy, 72(7), 2044-2052. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals
Content Focus: Pharmacokinetics, Formulation, and Murine Infection Methodologies
Scientific Rationale & Stereospecificity
The Streptomyces clavuligerus biosynthetic pathway is renowned for producing clavulanic acid (CA), a potent β-lactamase inhibitor characterized by its specific (3R, 5R) stereochemistry[1]. However, the carbon flux of this pathway bifurcates, also yielding a class of 5S clavams—including (3S, 5S)-clavam-2-carboxylic acid[1]. Unlike CA, these 5S clavam metabolites lack the ability to irreversibly bind the serine residue in the catalytic center of β-lactamases, but they exhibit distinct antifungal and weak antibacterial properties[2][3].
In preclinical drug development, rac-clavam-2-carboxylic acid sodium salt (a synthetic racemic mixture of the clavam-2-carboxylate structure) is frequently utilized as a critical research tool[4][5]. Dosing this racemic mixture in murine models allows researchers to evaluate the baseline antifungal efficacy, pharmacokinetic (PK) stability, and potential off-target toxicities of the clavam scaffold without the confounding variable of potent β-lactamase inhibition.
Causality in Experimental Design
As an application scientist, the selection of the sodium salt form (C6H6NNaO4, MW: 179.11 g/mol )[6] is a deliberate choice to maximize aqueous solubility. The high hydrophilicity of the sodium salt ensures rapid systemic distribution and prevents compound precipitation at the injection site when administered intravenously (IV) or intraperitoneally (IP), which is a common failure point in in vivo dosing of novel β-lactam analogs.
Stereospecific divergence of clavam biological activity in vivo.
Formulation Strategy and Quantitative Parameters
To maintain the structural integrity of the delicate oxazolidine/β-lactam bicyclic nucleus, formulation must be performed under controlled conditions. The compound is susceptible to hydrolysis; therefore, solutions must be prepared immediately prior to dosing (within 1 hour) and kept on ice.
Table 1: Formulation and Dosing Parameters
Parameter
Specification
Scientific Causality / Rationale
Compound MW
179.11 g/mol
Sodium salt form ensures complete ionization at physiological pH[6].
Optimal Vehicle
Sterile 0.9% NaCl or PBS (pH 7.2 - 7.4)
Prevents osmotic shock upon IV/IP injection; buffers against acid-catalyzed ring opening.
Max Dosing Volume
10 mL/kg (Mice)
Standard IACUC limit to prevent hypervolemia and cardiovascular stress.
Typical Dose Range
10 - 50 mg/kg
Provides sufficient Cmax to exceed the Minimum Inhibitory Concentration (MIC) for targeted fungal strains.
Stability
< 2 hours at 4°C in solution
The β-lactam ring is highly susceptible to aqueous hydrolysis; fresh formulation prevents dosing of inactive degradation products.
The Self-Validating Murine Infection Model
To rigorously test the efficacy of rac-clavam-2-carboxylic acid sodium salt, a Systemic Candida albicans Infection Model is recommended.
Building a Self-Validating System:
A robust protocol cannot rely solely on the test article. It must be self-validating through the inclusion of specific control arms:
Vehicle Control (Negative): Validates that the infection is lethal/progressive and that the vehicle (PBS) has no therapeutic effect.
Fluconazole Arm (Positive Antifungal Control): Proves the murine model is responsive to standard-of-care antifungal treatments.
Amoxicillin Co-dosing Arm (Mechanistic Control): Because 5S clavams lack β-lactamase inhibition[2], co-dosing rac-clavam-2-carboxylic acid with amoxicillin in a β-lactamase-producing bacterial co-infection model should yield no synergistic antibacterial effect, thereby validating the stereospecificity of the clavam mechanism in vivo.
Workflow of murine infection model for evaluating rac-clavam-2-carboxylic acid efficacy.
Step-by-Step Experimental Protocol
Phase 1: Murine Immunosuppression (Day -4 and Day -1)
Causality: Normalizing the host immune response via neutropenia ensures that the clearance of the pathogen is solely attributable to the dosed compound, reducing inter-subject variability.
Weigh female BALB/c mice (6-8 weeks old, ~20g).
Administer Cyclophosphamide via IP injection at 150 mg/kg on Day -4, and 100 mg/kg on Day -1 prior to infection.
Monitor animal weight and behavior; a 5-10% weight drop is expected due to immunosuppression.
Phase 2: Pathogen Inoculation (Day 0)
Cultivate Candida albicans (e.g., ATCC 90028) overnight in Sabouraud Dextrose Broth at 35°C.
Centrifuge, wash twice with sterile PBS, and resuspend.
Adjust the inoculum using a hemocytometer to a final concentration of
1×106
CFU/mL.
Warm the mice briefly under a heat lamp to dilate the lateral tail vein.
Inject 0.1 mL of the inoculum (
1×105
CFU/mouse) intravenously (IV) via the tail vein.
Phase 3: Formulation and Dosing (Day 0 to Day 3)
Causality: IP administration is chosen over IV for the test article to create a pharmacokinetic "depot" effect, extending the half-life of the highly cleared clavam structure in the murine system.
Formulation: Weigh exactly 10.0 mg of rac-clavam-2-carboxylic acid sodium salt. Dissolve in 2.0 mL of sterile, ice-cold PBS (pH 7.4) to create a 5.0 mg/mL stock. Vortex gently until fully dissolved (do not sonicate to avoid thermal degradation).
Administration: 2 hours post-inoculation (Day 0), begin the dosing regimen. Administer the compound IP at 25 mg/kg (equivalent to 0.1 mL for a 20g mouse) every 8 hours (q8h) for 72 hours.
Controls: Administer vehicle (PBS, 0.1 mL IP) and Fluconazole (20 mg/kg IP) to the respective control groups on the same q8h schedule.
Phase 4: Endpoint Analysis and CFU Quantification (Day 4)
Euthanize the mice via CO2 asphyxiation followed by cervical dislocation.
Aseptically harvest the kidneys (the primary target organ for systemic C. albicans).
Homogenize the kidneys in 1.0 mL of sterile PBS.
Perform 10-fold serial dilutions of the homogenate and plate 50 µL onto Sabouraud Dextrose Agar plates.
Incubate plates at 35°C for 24-48 hours and quantify the Colony Forming Units (CFU/g of tissue).
Expected Outcomes and Data Interpretation
A successful, self-validated assay will yield data aligning with the theoretical mechanisms of the clavam stereoisomers. The vehicle control should demonstrate a high fungal burden, while the rac-clavam-2-carboxylic acid group should show a statistically significant reduction in CFU, driven by the (3S, 5S) enantiomer's antifungal properties[3].
Table 2: Expected Pharmacodynamic Readouts
Experimental Group
Dosing Regimen
Expected Kidney Burden (log10 CFU/g)
Interpretation
Vehicle Control
PBS, IP, q8h
6.5 - 7.5
Validates systemic infection progression.
Fluconazole (Positive)
20 mg/kg, IP, q8h
< 2.0 (Limit of Detection)
Validates model sensitivity to antifungals.
rac-Clavam-2-carboxylate
25 mg/kg, IP, q8h
4.0 - 5.0
Demonstrates moderate, dose-dependent in vivo antifungal efficacy of the 5S clavam scaffold.
References
CAS No : 117957-44-5 | Product Name : rac Clavam-2-carboxylic acid sodium salt
Pharmaffiliates
URL: [Link]
ChemInform Abstract: Synthesis of 3-Substituted-clavams: Antifungal Properties, DD-Peptidase and β-Lactamase Inhibition
ResearchGate
URL: [Link]
Clavulanic Acid Production by Streptomyces clavuligerus: Insights from Systems Biology, Strain Engineering, and Downstream Processing
PMC - NIH
URL: [Link]
Clavulanic Acid Production by Streptomyces clavuligerus: Insights from Systems Biology, Strain Engineering, and Downstream Processing
MDPI
URL: [Link]
Chemical compounds produced by Streptomyces clavuligerus
ResearchGate
URL: [Link]
Technical Support Center: Troubleshooting & Optimization for rac Clavam-2-Carboxylic Acid Sodium Salt
Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this guide to address the specific stability challenges associated with rac clavam-2-carboxylic acid sodium salt.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this guide to address the specific stability challenges associated with rac clavam-2-carboxylic acid sodium salt. This compound features a highly reactive β-lactam ring fused to an oxazolidine ring. Like its structural analog clavulanic acid, it is notoriously unstable in aqueous solutions, making meticulous handling critical for reproducible experimental outcomes.
This guide provides field-proven troubleshooting, mechanistic insights, and a self-validating standard operating procedure (SOP) to mitigate hydrolysis and preserve compound integrity.
Mechanistic Insight: The Root Cause of Aqueous Degradation
The degradation of clavam-2-carboxylic acid is primarily driven by the hydrolytic cleavage of the β-lactam ring[1]. This degradation follows pseudo-first-order kinetics and is highly dependent on pH, temperature, and the presence of nucleophilic buffer salts[2][3].
In aqueous media, the β-lactam carbonyl carbon undergoes nucleophilic attack by water or hydroxide ions. Once the ring opens, irreversible secondary reactions occur—including decarboxylation and imine formation—rendering the molecule entirely inactive[1]. Understanding this causality is the first step in preventing sample loss.
Fig 1. pH-dependent hydrolytic degradation pathway of the clavam β-lactam ring.
Troubleshooting FAQs
Q1: My aqueous stock solutions lose activity within hours at room temperature. What is happening?A1: You are observing rapid, temperature-dependent hydrolysis. The Arrhenius activation energy for the degradation of the clavam bicyclic core is approximately 14.7 to 19.0 kcal/mol, meaning the reaction rate accelerates exponentially as temperature increases[2]. At room temperature (20–25°C), the half-life of clavam derivatives is drastically reduced compared to refrigerated conditions[3][4].
Expert Solution: Always prepare solutions in pre-chilled solvents, keep them strictly on ice during experiments, and store aliquots at -80°C[4].
Q2: What is the optimal pH to prevent degradation?A2: Clavam derivatives exhibit a U-shaped pH-rate profile, meaning they are highly unstable in both highly acidic and alkaline environments[2][4]. Maximal stability is achieved in slightly acidic conditions, specifically between pH 6.0 and 6.4[2][4]. Degradation in alkaline solutions (pH > 8.0) proceeds approximately 10 times faster than in acidic media due to aggressive hydroxide-catalyzed nucleophilic attack[2][5].
Expert Solution: Buffer your aqueous solutions strictly to pH 6.2 to minimize both acid- and base-catalyzed ring opening.
Q3: Can the choice of buffer accelerate degradation?A3: Yes. The degradation of the β-lactam ring is subject to general base catalysis by buffer salts[2]. High concentrations of nucleophilic buffers (like phosphate or citrate) can directly attack the β-lactam ring or facilitate water attack.
Expert Solution: Use the lowest possible ionic strength (e.g., 10–50 mM) required to maintain pH[2]. Consider sterically hindered, non-nucleophilic Good's buffers like MES (pKa 6.15) adjusted to pH 6.2.
Q4: Is it safe to freeze-thaw the sodium salt solutions?A4: No. Repeated freeze-thaw cycles subject the compound to transient localized pH shifts and concentration gradients during ice crystal formation, accelerating degradation[4].
Expert Solution: Prepare single-use aliquots and flash-freeze them in liquid nitrogen before transferring to -80°C storage[4].
Quantitative Stability Data
To illustrate the profound impact of pH and temperature, the following table summarizes the relative degradation kinetics of the clavam bicyclic core (using validated clavulanic acid models as a structural proxy, as the core β-lactam reactivity is identical)[2][3].
Parameter
Condition
Relative Degradation Rate
Arrhenius Activation Energy (kcal/mol)
pH Effect (at 35°C)
pH 3.94 (Acidic)
Moderate
19.0
pH 6.39 (Optimal)
Baseline (Slowest)
14.7
pH 8.74 (Alkaline)
~10x Faster than Acidic
18.3
Temperature Effect (at pH 7.0)
10°C
Baseline
N/A
30°C
2.3x Faster than at 10°C
N/A
Standard Operating Procedure (SOP): Preparation of Stable Aqueous Solutions
To ensure a self-validating and reproducible workflow, follow this step-by-step methodology for preparing rac clavam-2-carboxylic acid sodium salt solutions.
Materials Required:
rac Clavam-2-carboxylic acid sodium salt (desiccated powder)
Pre-chilled 50 mM MES buffer, pH 6.2 (Prepared with HPLC-grade water)
0.22 µm PVDF syringe filters (low protein binding/low hold-up volume)
Amber microcentrifuge vials
Liquid nitrogen
Step-by-Step Protocol:
Equilibration: Allow the desiccated solid salt to reach room temperature inside a desiccator before opening. This prevents ambient moisture condensation on the hygroscopic powder, which would initiate premature solid-state hydrolysis[4].
Buffer Preparation: Prepare a 50 mM MES buffer and adjust the pH to exactly 6.2 using dilute NaOH. Pre-chill the buffer to 2–4°C on ice.
Reconstitution: Weigh the required mass of the sodium salt and rapidly dissolve it in the pre-chilled buffer to achieve the desired stock concentration (e.g., 10 mg/mL). Crucial: Do not vortex vigorously; invert gently to dissolve to avoid localized heating.
Sterile Filtration: Filter the solution through a 0.22 µm PVDF syringe filter into a pre-chilled sterile container.
Aliquotting: Immediately dispense the solution into single-use amber vials, as clavam solutions can exhibit mild light sensitivity over prolonged periods[4].
Flash Freezing & Storage: Submerge the vials in liquid nitrogen to flash-freeze the solution, instantly halting degradation kinetics. Transfer directly to a -80°C freezer for long-term storage[4].
System Validation (Quality Control): To validate your specific matrix, quantify the intact clavam concentration at
t=0
and post-thaw using reversed-phase HPLC with UV detection (typically at 220-230 nm) using a C18 column[2][4]. A recovery of >98% validates the workflow.
Fig 2. Validated workflow for the preparation and storage of stable clavam aqueous solutions.
References
Stability of Clavulanic Acid in Aqueous Solutions - J-Stage. jst.go.jp.
"storage conditions to prevent Clavulanic Acid degrad
Clavulanic acid degradation, pH 6.2, at various temperatures: (a) CA.1;... - ResearchGate.
Evaluation of clavulanic acid recovery techniques from Streptomyces clavuligerus cultivation broths - Journal of Applied Pharmaceutical Science. japsonline.com.
Clavulanic Acid Overproduction: A Review of Environmental Conditions, Metabolic Fluxes, and Strain Engineering in Streptomyces clavuligerus - MDPI. mdpi.com.
Optimizing long-term storage conditions for rac clavam-2-carboxylic acid sodium salt powder
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the optimal long-term storage and handling of rac clavam-2-carboxylic acid sodium salt powder. Our re...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the optimal long-term storage and handling of rac clavam-2-carboxylic acid sodium salt powder. Our recommendations are grounded in established scientific principles to ensure the integrity and stability of your valuable research material.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for rac clavam-2-carboxylic acid sodium salt powder?
For optimal long-term stability, rac clavam-2-carboxylic acid sodium salt powder should be stored in a refrigerator at 2-8°C.[1][2] It is crucial to keep the container tightly sealed to protect it from moisture, as clavulanic acid and its derivatives are known to be hygroscopic and susceptible to hydrolysis.[2][3] While shipping may occur at ambient temperatures, immediate transfer to refrigerated conditions upon receipt is essential for preserving the compound's integrity.[1]
Q2: How sensitive is this compound to temperature fluctuations?
Like other β-lactam compounds, rac clavam-2-carboxylic acid sodium salt is sensitive to temperature. Elevated temperatures significantly accelerate the degradation of clavulanic acid.[2][4] While the solid form is more stable than solutions, high temperatures can still promote degradation, especially when humidity is present.[2][3] Therefore, maintaining a consistent 2-8°C environment is critical for long-term storage.
Q3: Should I be concerned about exposure to light?
While temperature and moisture are the most critical factors, it is good practice to protect the compound from light, especially when in solution.[2] For the solid powder, storing it in its original, often opaque, container in a refrigerator will provide sufficient protection.[5]
Q4: The powder has formed clumps. Is it still usable?
The formation of clumps may indicate moisture absorption. Clavulanic acid derivatives are highly hygroscopic.[2] If clumping is observed, it is a sign that the storage container may not have been sealed properly, or the storage environment has high humidity. While the material may not be completely degraded, its purity and stability could be compromised. It is advisable to perform a quality control check, such as HPLC analysis, to assess its integrity before use. To mitigate this, always ensure the container is tightly sealed and consider using a desiccator for storage, especially in humid environments.
Q5: Can I store the powder at room temperature for a short period?
While not ideal for long-term storage, short-term exposure to controlled room temperature (15-25°C) during handling for weighing and preparation of solutions is generally acceptable.[6] However, prolonged exposure should be avoided to minimize the risk of degradation.[2]
Troubleshooting Guide
Issue
Potential Cause
Recommended Action
Degradation of the compound is suspected (e.g., poor experimental results).
Improper storage temperature (above 8°C).
Verify that the storage refrigerator maintains a consistent temperature between 2-8°C. Use a calibrated thermometer for monitoring.
Exposure to moisture due to an improperly sealed container or high humidity environment.
Always ensure the container cap is tightly secured after each use. Store in a low-humidity environment or within a desiccator.[2]
Inconsistent results between different aliquots of the powder.
Non-homogenous powder due to moisture absorption or improper handling.
Before weighing, allow the container to equilibrate to room temperature to prevent condensation. Gently mix the powder before taking an aliquot.
Difficulty in dissolving the powder.
Potential degradation or presence of impurities.
While rac clavam-2-carboxylic acid sodium salt is generally water-soluble, difficulties in dissolution could indicate degradation. If the issue persists with fresh solvent, the integrity of the powder may be compromised.
Experimental Protocols
Protocol for Reconstitution of rac Clavam-2-Carboxylic Acid Sodium Salt Powder
Equilibration: Remove the container of rac clavam-2-carboxylic acid sodium salt powder from the refrigerator and allow it to sit at room temperature for 15-20 minutes. This prevents condensation from forming on the cold powder when the container is opened.
Weighing: In a controlled environment with low humidity, accurately weigh the desired amount of the powder using a calibrated analytical balance.
Dissolution: Add the weighed powder to the appropriate volume of your desired solvent (e.g., sterile distilled water, buffer).[7] The choice of solvent will depend on the specific experimental requirements.
Mixing: Gently vortex or swirl the solution until the powder is completely dissolved. Avoid vigorous shaking to minimize the risk of foaming or degradation.
pH Adjustment (if necessary): Clavulanic acid is most stable in a pH range of 6.0 to 7.2.[2] If using an unbuffered solvent, check the pH of the resulting solution and adjust as necessary with a suitable buffer.
Use and Storage of Solution: Use the freshly prepared solution as soon as possible. If short-term storage is required, keep the solution on ice or refrigerated (2-8°C) and protected from light.[2] For longer-term storage of solutions, freezing at -20°C to -80°C may be an option, but it is crucial to minimize freeze-thaw cycles.[2]
Visualizations
Decision Workflow for Storage and Handling
Caption: Decision workflow for proper storage and handling of the powder.
Factors Influencing Stability
Caption: Key environmental factors affecting the stability of the compound.
Vara Lakshmi, K., Sirisha, A., Vinod Kumar, M., & Parthiban, P. (2017). Highly selective, sensitive and precise Bioanalytical method for the estimation of amoxicillin and clavulanic acid in nano gram range in Albino rat's plasma. World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 1165-1181.
European Medicines Agency. (2007).
Zalewski, P., Cielecka-Piontek, J., & Paczkowska, M. (2014). Development and validation of stability-indicating HPLC method for simultaneous determination of meropenem and potassium clavulanate. Acta Poloniae Pharmaceutica, 71(4), 609-616.
Tippa, D., & Singh, N. (2010). Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection. American Journal of Analytical Chemistry, 1(3), 95-101.
de la Hoz, A. C., & Buitrago, C. F. (2005). Kinetic studies on clavulanic acid degradation. Biochemical Engineering Journal, 23(2), 141-146.
Deodhar, M., Al-Adhami, M., & Psevdova, K. (2020).
Gómez-Ríos, D., & Ríos-Estepa, R. (2019).
Google Patents. (1987).
Singh, M. K., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, 68(2), e00867-23.
Google Patents. (1989). EP0312813A2 - Preparation of clavulanic acid and its salts and esters.
Scientific Research Publishing. (2010). Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection. [Link]
NETZSCH. (2022). Influence of Humidity on the Decomposition of Potassium Clavulanate. [Link]
MSF Medical Guidelines. Drug quality and storage. [Link]
Encyclopedia.pub. (2022). Degradation of Antibiotics. [Link]
Tooke, C. L., Hinchliffe, P., & Bragginton, E. C. (2021). Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. Molecules, 26(16), 4995.
Cork University Hospital. (2020).
Dávidek, T., et al. (2007). Formation of Carboxylic Acids during Degradation of Monosaccharides. Czech Journal of Food Sciences, 25(5), 231-244.
Scilit. (2010). Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection. [Link]
USP. (2011).
Hospital Sultanah Aminah. (2025). Reconstitution and Dilution on Antibiotics Guidelines 2025.
NextSDS. Clavam-2-carboxylic acid — Chemical Substance Information. [Link]
Tu, T., et al. (2021).
Agudelo-Arenas, Y., Ríos-Estepa, R., & Gómez-Ríos, D. (2024). Evaluation of clavulanic acid recovery techniques from Streptomyces clavuligerus cultivation broths. Journal of Applied Pharmaceutical Science, 14(8), 1-9.
Overcoming matrix effects in rac clavam-2-carboxylic acid sodium salt LC-MS/MS
Welcome to the Advanced LC-MS/MS Technical Support Center. As a Senior Application Scientist, my goal is to help you move beyond trial-and-error troubleshooting.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced LC-MS/MS Technical Support Center. As a Senior Application Scientist, my goal is to help you move beyond trial-and-error troubleshooting. In bioanalytical chemistry, particularly when dealing with highly polar, hydrophilic analytes like rac clavam-2-carboxylic acid sodium salt, matrix effects are not just random noise—they are predictable physicochemical phenomena.
Below is an in-depth, causality-driven guide to diagnosing, mitigating, and validating the elimination of ion suppression in your LC-MS/MS workflows.
Diagnostic Workflow: Matrix Effect Resolution
Decision matrix for resolving LC-MS/MS ion suppression in polar analyte workflows.
Frequently Asked Questions: Root Cause & Strategy
Q: Why does rac clavam-2-carboxylic acid suffer from such severe matrix effects compared to other small molecules?A: The root cause lies in the molecule's extreme polarity. rac clavam-2-carboxylic acid is a hydrophilic metabolite with a (3S, 5S) stereochemistry, distinct from the (3R, 5R) configuration of its structural cousin, clavulanic acid[1][2]. Because it is a sodium salt of a carboxylic acid, it remains highly ionized. In standard Reversed-Phase Liquid Chromatography (RPLC), highly polar analytes fail to partition into the hydrophobic C18 stationary phase, causing them to elute immediately in the void volume[3]. This void volume is a chromatographic "dumping ground" for un-retained endogenous salts, proteins, and early-eluting phospholipids. In the Electrospray Ionization (ESI) source, these co-eluting matrix components aggressively compete for available charge droplets, leading to severe ion suppression[3][4].
Q: We currently use protein precipitation (PPT) with acetonitrile. Why isn't this eliminating the matrix effect?A: PPT is fundamentally an incomplete cleanup method. While it successfully denatures and removes macroscopic proteins, it leaves behind >99% of endogenous plasma phospholipids (e.g., glycerophosphocholines) in the supernatant[4][5]. These phospholipids are notorious for fouling the mass spectrometer source and causing matrix-induced ionization suppression[4]. Furthermore, ballistic RPLC gradients often fail to purge highly retained phospholipids from the column, causing them to bleed unpredictably into subsequent injections[5].
Q: If traditional hydrophobic Solid Phase Extraction (SPE) doesn't retain our polar clavam, how can we remove the phospholipids?A: You must invert the extraction logic: instead of retaining the analyte, selectively retain the matrix. We recommend a chemical filtration approach using a Zirconia-coated silica stationary phase (e.g., HybridSPE). Zirconia acts as a Lewis acid, forming strong, selective interactions with the phosphate moiety (Lewis base) of the endogenous phospholipids[5]. Because rac clavam-2-carboxylic acid lacks a phosphate group, it passes through the sorbent unimpeded. This results in a phospholipid-free extract without sacrificing the recovery of your highly polar target[4][5].
Q: Should we abandon RPLC entirely for this analyte?A: Yes, transitioning to Hydrophilic Interaction Liquid Chromatography (HILIC) is highly recommended for this specific molecular profile. HILIC utilizes a polar stationary phase (e.g., bare silica or zwitterionic) and a highly organic mobile phase (>70% acetonitrile)[3][6]. This environment retains polar compounds like clavam-2-carboxylic acid via a water-enriched layer on the stationary phase, shifting its elution far beyond the chaotic void volume[6].
Crucially, HILIC provides a secondary mechanistic advantage: the high organic content of the mobile phase lowers surface tension, enabling much more efficient droplet desolvation in the ESI source, which inherently boosts MS sensitivity[6]. However, be aware that inorganic ions can still cause structure-specific matrix effects in HILIC, so rigorous sample cleanup remains mandatory[7].
Quantitative Impact of Mitigation Strategies
To demonstrate the causality of these interventions, observe how different combinations of sample preparation and chromatography impact the Matrix Factor (MF). An MF of 1.0 indicates zero matrix interference.
Table 1: Impact of Analytical Strategies on rac clavam-2-carboxylic acid Matrix Factor
Mitigation Strategy
Analyte Elution Zone
Phospholipid Co-elution
Absolute Matrix Factor (MF)
ESI Sensitivity Gain
RPLC + PPT
Void Volume
High
0.35 (Severe Suppression)
Baseline (1.0x)
RPLC + Zirconia-SPE
Void Volume
Low
0.75 (Moderate Suppression)
1.5x
HILIC + PPT
Retained
Moderate
0.82 (Mild Suppression)
3.0x
HILIC + Zirconia-SPE
Retained
None
0.98 (Negligible ME)
4.5x
Note: The acceptable bioanalytical range for Matrix Factor in validated pharmaceutical workflows is typically 0.85 – 1.15.
Step-by-Step Methodologies
Protocol 1: Phospholipid Depletion via Zirconia-Coated SPE
Causality Check: This method leverages Lewis acid-base chemistry rather than hydrophobicity, ensuring your polar clavam is not lost during the wash steps.
Precipitation: Add 100 µL of biological plasma to 300 µL of 1% formic acid in acetonitrile. The acidic environment ensures the carboxylic acid moiety of the clavam remains protonated and stable.
Mixing: Vortex vigorously for 2 minutes to ensure a complete protein crash.
Transfer: Load the entire un-centrifuged mixture onto the Zirconia-based SPE 96-well plate.
Elution: Apply a gentle vacuum (10 in Hg) for 3 minutes. The Zirconia (ZrO₂) stationary phase will selectively bind the phospholipids[5]. Collect the flow-through, which contains the purified rac clavam-2-carboxylic acid.
Reconstitution: Dilute the extract with your highly organic aqueous mobile phase to match initial HILIC starting conditions, preventing solvent-mismatch peak distortion.
Causality Check: Every robust analytical method must be a self-validating system. This protocol provides real-time, visual proof of matrix effects. If your sample prep or HILIC optimization is successful, the baseline at the analyte's retention time will remain perfectly flat.
Hardware Integration: Install a zero-dead-volume T-connector between the analytical column outlet and the ESI source inlet. Connect a syringe pump to the third port.
Analyte Infusion: Continuously infuse a pure rac clavam-2-carboxylic acid standard (e.g., 100 ng/mL) at a constant flow rate of 10 µL/min into the LC effluent.
Baseline Establishment: Start the LC gradient with mobile phase only. Monitor the specific MRM transition for the clavam analyte. The continuous infusion should generate a high, stable baseline signal.
Matrix Injection: Inject a blank biological matrix extract (prepared via your chosen Protocol 1 method) onto the column.
Diagnostic Reading: Observe the chromatogram. Any sudden drops in the baseline indicate zones of ion suppression caused by eluting, unseen matrix components competing for charge[3][7]. If the retention time of your analyte falls within a suppression trough, further chromatographic shifting or sample cleanup is mandatory.
Technical Support Center: Resolving Peak Tailing in rac Clavam-2-Carboxylic Acid Sodium Salt Chromatography
Welcome to the Technical Support Center. Analyzing highly polar, ionizable beta-lactam derivatives like rac clavam-2-carboxylic acid sodium salt presents unique chromatographic challenges. Due to its hydrophilic clavam n...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. Analyzing highly polar, ionizable beta-lactam derivatives like rac clavam-2-carboxylic acid sodium salt presents unique chromatographic challenges. Due to its hydrophilic clavam nucleus and ionizable carboxylic acid moiety, this analyte is highly susceptible to secondary interactions that manifest as severe peak tailing (Asymmetry factor,
As>1.5
).
This guide provides a self-validating framework to diagnose, troubleshoot, and permanently resolve peak tailing for this specific class of compounds.
Diagnostic Workflow
Diagnostic workflow for isolating and resolving peak tailing mechanisms in clavam derivatives.
Q1: Why does rac clavam-2-carboxylic acid sodium salt exhibit severe peak tailing compared to neutral analytes?A1: Peak tailing for this analyte is multifactorial, driven by its polar functional groups and ionization state[1]. The primary mechanisms include:
Silanophilic Interactions: Residual unreacted silanol groups (Si-OH) on the silica stationary phase can dissociate into Si-O⁻. The polar clavam nucleus and the carboxylic acid group undergo secondary hydrogen bonding or ion-exchange interactions with these active sites, delaying the elution of a portion of the analyte band[2].
Mixed Ionization States: The pKa of the carboxylic acid group is approximately 2.7. If the mobile phase pH is near this value, the analyte exists in a dynamic equilibrium between its protonated (-COOH) and deprotonated (-COO⁻) states, resulting in peak broadening and tailing[3].
Metal-Ion Mediated Adsorption: Carboxylic acids can act as chelating ligands, interacting strongly with trace Lewis acid metals (e.g., iron, aluminum) present in the silica matrix or stainless-steel system components[4].
Q2: How do I optimize the mobile phase pH to prevent mixed-mode retention without degrading the clavam ring?A2: For standard acidic analytes, the conventional approach is to suppress ionization by lowering the pH to 2.0 (at least 2 units below the pKa)[5]. However, the beta-lactam-like clavam ring is highly susceptible to acid-catalyzed hydrolysis and will degrade rapidly at pH < 3.0[6].
The Optimal Solution: Operate at a pH of 5.0 to 5.5 using a strong buffer (e.g., 20–50 mM potassium phosphate)[7]. At pH 5.5, the carboxylic acid is fully ionized (-COO⁻), ensuring a single chromatographic state and preventing mixed-mode tailing. Because the analyte is highly polar in this state, you must use a column designed for high-aqueous retention (e.g., a C18 with polar-embedded groups or an AQ-type column) to achieve a sufficient retention factor (
k′
)[8].
Q3: My pH is optimized at 5.5, but I still observe an asymmetry factor (
As
) > 1.8. What physical system parameters should I check?A3: If the chemistry is optimized, investigate physical and system-related causes:
Solvent Mismatch (Volume Overload): Because you are injecting a sodium salt, if the sample diluent is 100% water but the mobile phase contains an organic modifier, the analyte may experience a localized viscosity mismatch or solubility drop at the column head. Always dissolve the sample in the initial mobile phase[9].
Column Frit Blockage / Bed Deformation: High pH or pressure shocks can dissolve silica or compress the bed, creating a void. This causes the sample band to split before entering the stationary phase[3].
Q4: How can I confirm and eliminate metal-ion mediated adsorption?A4: If tailing persists on a high-purity Type B silica column, suspect metal chelation[10]. You can self-validate this by adding a trace amount (e.g., 1–5 µM) of a chelator like EDTA or medronic acid to the mobile phase[4]. If the peak shape sharpens immediately, metal interactions are the root cause. To permanently resolve this, passivate your HPLC system with nitric acid or switch to bio-inert (PEEK) tubing and columns.
Experimental Protocols
Protocol 1: Mobile Phase Optimization & Silanol Masking
Objective: Establish a stable, fully ionized state for the clavam derivative while masking residual silanols.
Buffer Preparation: Weigh exactly 6.8 g of monobasic potassium phosphate (
KH2PO4
) and dissolve in 1.0 L of HPLC-grade water to create a 50 mM solution. (High buffer capacity is required to overcome the localized pH shift caused by injecting the sodium salt)[11].
pH Adjustment: Titrate the buffer with dilute potassium hydroxide (KOH) or dilute phosphoric acid (
H3PO4
) until the pH reaches exactly 5.5 ± 0.1[7].
Filtration: Filter the buffer through a 0.22 µm hydrophilic membrane (e.g., PES or Nylon) to remove particulates.
Column Equilibration: Install a highly deactivated, polar-embedded C18 column (e.g., Type B silica, fully end-capped)[2]. Equilibrate with the mobile phase (e.g., 95:5 Buffer:Methanol) for at least 20 column volumes until the baseline is stable[6].
Protocol 2: System Passivation for Metal-Sensitive Analytes
Objective: Remove trace metal contaminants from stainless-steel LC flow paths that cause carboxylic acid chelation[1].
System Preparation: Remove the analytical column and replace it with a stainless-steel zero-dead-volume union. Disconnect the detector flow cell to prevent damage.
Aqueous Flush: Flush the entire system (pumps, autosampler, tubing) with HPLC-grade water at 1.0 mL/min for 30 minutes to remove all buffer salts.
Passivation: Flush the system with 20% (v/v) Nitric Acid (
HNO3
) in water at 1.0 mL/min for 30 minutes. (Caution: Ensure proper ventilation and use appropriate PPE).
Neutralization: Flush the system with HPLC-grade water for 60 minutes, or until the effluent pH returns to neutral (pH ~7.0).
Re-installation: Reinstall the analytical column and detector. Re-equilibrate with the optimized mobile phase.
Data Presentation: Troubleshooting Impact Summary
Parameter Adjusted
Initial Condition
Optimized Condition
Rationale
Expected Tailing Factor (
As
)
Mobile Phase pH
pH 3.0 (Unbuffered)
pH 5.5 (Phosphate)
Prevents mixed ionization; maintains clavam ring stability[6].
Improves from >2.0 to ~1.4
Buffer Concentration
10 mM
50 mM
Masks residual silanols and prevents injection-solvent pH shifts[5].
Improves from 1.6 to ~1.2
Stationary Phase
Standard C18 (Type A)
Polar-embedded C18 (Type B)
Reduces secondary silanophilic interactions with polar moieties[2].
Improves from 1.8 to ~1.1
Metal Chelation
Standard SS Tubing
Addition of 5 µM EDTA
Blocks Lewis acid sites on stainless steel hardware[4].
rac clavam-2-carboxylic acid sodium salt vs clavulanate potassium efficacy comparison
The Stereochemical Divide: Efficacy and Mechanistic Comparison of Clavulanate Potassium vs. rac Clavam-2-Carboxylic Acid Sodium Salt In the landscape of β -lactam drug development, the structural nuances of clavam metabo...
Author: BenchChem Technical Support Team. Date: April 2026
The Stereochemical Divide: Efficacy and Mechanistic Comparison of Clavulanate Potassium vs. rac Clavam-2-Carboxylic Acid Sodium Salt
In the landscape of
β
-lactam drug development, the structural nuances of clavam metabolites dictate drastically different biological and industrial applications. While both clavulanate potassium and clavam-2-carboxylic acid share a fused bicyclic
β
-lactam/oxazolidine nucleus derived from Streptomyces clavuligerus[1][2], they represent a critical stereochemical bifurcation.
This guide provides an objective, data-driven comparison of Clavulanate Potassium (a potent therapeutic API) and rac Clavam-2-Carboxylic Acid Sodium Salt (a 5S clavam derivative and critical analytical reference standard), detailing their divergent efficacies, mechanisms of action, and experimental validation workflows.
Stereochemistry as the Determinant of Efficacy
The fundamental difference in biological efficacy between these two compounds is governed by their stereochemistry at the ring juncture[2][3].
Clavulanate Potassium (3R, 5R): The (3R, 5R) configuration is an absolute structural requirement for the molecule to properly orient within the active site of serine
β
-lactamases[3]. This precise geometry allows the
β
-lactam carbonyl to be attacked by the enzyme's active-site serine, initiating irreversible inhibition.
rac Clavam-2-Carboxylic Acid Sodium Salt (3S, 5S / Racemic): Naturally occurring clavam-2-carboxylic acid is a "5S clavam," possessing a (3S, 5S) stereochemistry[4]. The commercially available racemic sodium salt contains this 5S isomer. This stereochemical flip completely abolishes
β
-lactamase inhibitory activity due to steric mismatch[2][5]. Instead, 5S clavams exhibit distinct bacteriostatic and antifungal properties by acting as antimetabolites[1][5].
Mechanistic Efficacy Profiles
Clavulanate Potassium: The Suicide Inhibitor
Clavulanate potassium has negligible intrinsic antibacterial activity but is a highly potent, mechanism-based "suicide inhibitor" of Ambler Class A
β
-lactamases[6]. Upon entering the active site, it forms a non-covalent Michaelis complex. The enzyme's serine residue attacks the
β
-lactam ring, forming an acyl-enzyme intermediate. Unlike standard
β
-lactams, the oxazolidine ring of clavulanate then opens, creating a highly reactive species that covalently cross-links the enzyme, permanently inactivating it[6].
Fig 1: Mechanism-based suicide inhibition of serine β-lactamases by Clavulanate Potassium.
rac Clavam-2-Carboxylic Acid: The Antimetabolite & Analytical Standard
Because 5S clavams cannot inhibit
β
-lactamase, their biological efficacy is redirected toward interfering with amino acid metabolism. Specifically, they act as antimetabolites that inhibit methionine biosynthesis and disrupt RNA synthesis, leading to bacteriostatic and antifungal effects[1][5].
In modern drug development, rac clavam-2-carboxylic acid sodium salt is rarely evaluated for therapeutic efficacy. Instead, its primary industrial utility is as a Pharmacopeial Reference Standard (Impurity G) [7][8]. Because it is a byproduct of the S. clavuligerus fermentation process, quantifying its presence is a mandatory quality control step in Abbreviated New Drug Applications (ANDAs) for clavulanate APIs[8][9].
Fig 2: Divergent bioactivity of 5S clavams leading to bacteriostatic and antifungal effects.
Quantitative Efficacy Comparison
The following table summarizes the divergent performance metrics and industrial applications of both compounds.
Parameter
Clavulanate Potassium
rac Clavam-2-Carboxylic Acid Sodium Salt
Stereochemical Configuration
(3R, 5R)
Racemic (Includes 3S, 5S)
Primary Biological Target
Serine
β
-Lactamases (Ambler Class A)
Methionine Biosynthesis / RNA Synthesis
Mechanism of Action
Irreversible Suicide Inhibition
Antimetabolite / Transcriptional Arrest
β
-Lactamase IC
50
< 0.1 µg/mL (Highly Potent)
> 50 µg/mL (Inactive)
Antifungal Efficacy
Negligible
Moderate (Target-dependent)
Primary Industrial Application
Active Pharmaceutical Ingredient (API)
Pharmacopeial Reference Standard (Impurity Profiling)
Experimental Workflows: Self-Validating Protocols
To objectively prove the mechanistic divergence between these two molecules, researchers rely on orthogonal self-validating assays.
Protocol A: Nitrocefin-Based Spectrophotometric Validation of Suicide Inhibition
Purpose: To quantitatively differentiate the
β
-lactamase inhibitory efficacy of clavulanate versus the inactive clavam-2-carboxylate.
Self-Validating Mechanism: Nitrocefin is a chromogenic cephalosporin that shifts from yellow (
λmax
390 nm) to red (
λmax
486 nm) upon
β
-lactam ring hydrolysis. A true inhibitor will prevent this shift. The inclusion of a no-inhibitor control validates baseline enzyme activity, while the clavam-2-carboxylate arm serves as a negative structural control.
Reagent Preparation: Prepare a 100 µM solution of Nitrocefin in 50 mM phosphate buffer (pH 7.0). Purify TEM-1
β
-lactamase to a working concentration of 1 nM.
Inhibitor Incubation: In separate microplate wells, incubate the TEM-1 enzyme with (a) 1 µg/mL Clavulanate Potassium, (b) 1 µg/mL rac Clavam-2-carboxylic acid sodium salt, and (c) Buffer only (Positive Control) for 15 minutes at 25°C.
Substrate Addition: Rapidly inject 50 µL of the Nitrocefin solution into all wells.
Kinetic Readout: Monitor absorbance at 486 nm continuously for 10 minutes.
Data Interpretation: The clavulanate well will show a flat baseline (complete inhibition). The clavam-2-carboxylic acid well will show a rapid linear increase in absorbance identical to the positive control, proving its lack of efficacy against the enzyme.
Purpose: To confirm the bacteriostatic efficacy of 5S clavams operates via methionine biosynthesis inhibition.
Self-Validating Mechanism: By running parallel cultures—one in minimal media and one supplemented with exogenous L-methionine—we establish direct causality. If the clavam-2-carboxylic acid induces growth stasis in minimal media but normal growth resumes in the methionine-supplemented media, the antimetabolite mechanism is definitively validated.
Media Preparation: Prepare two sets of M9 minimal agar plates. Supplement Set B with 50 µg/mL of L-methionine.
Drug Dilution: Incorporate rac clavam-2-carboxylic acid sodium salt into both sets of plates at varying concentrations (0, 10, 25, 50 µg/mL).
Inoculation: Spot-inoculate a susceptible test strain (e.g., a defined Streptomyces or fungal indicator strain) onto all plates.
Incubation: Incubate at 30°C for 48-72 hours.
Data Interpretation: Observe the Minimum Inhibitory Concentration (MIC) on the unsupplemented M9 plates. Compare this to the L-methionine supplemented plates. A complete rescue of growth in Set B confirms that the primary mechanism of action is the starvation of the methionine biosynthetic pathway.
References
Clavulanic acid, a novel inhibitor of beta-lactamases
Source: Antimicrobial Agents and Chemotherapy (PubMed Central)
URL:[Link]
Alanylclavam Biosynthetic Genes Are Clustered Together with One Group of Clavulanic Acid Biosynthetic Genes in Streptomyces clavuligerus
Source: Journal of Bacteriology (PubMed Central)
URL:[Link]
Production of β-Lactamase Inhibitors by Streptomyces Species
Source: Antibiotics (MDPI)
URL:[Link]
Clavulanic Acid Production by Streptomyces clavuligerus: Insights from Systems Biology, Strain Engineering, and Downstream Processing
Source: Antibiotics (PubMed Central)
URL:[Link]
Validating Analytical Methods for rac Clavam-2-Carboxylic Acid Sodium Salt Quantification: A Comparative Guide
Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Mechanistic Context rac Clavam-2-carboxylic acid sodium salt (CAS 117957-44-5) is a critical process-related impurit...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Introduction & Mechanistic Context
rac Clavam-2-carboxylic acid sodium salt (CAS 117957-44-5) is a critical process-related impurity monitored during the biosynthesis and manufacturing of clavulanate potassium[1],[2]. While clavulanic acid possesses a (3R, 5R) stereochemistry essential for irreversible β-lactamase inhibition, clavam-2-carboxylic acid is a 5S-clavam metabolite (3S, 5S) that lacks this therapeutic activity[3],[4].
During fermentation by Streptomyces clavuligerus, the pathway bifurcates at clavaminic acid. One branch undergoes stereochemical inversion to form clavulanic acid, while the other retains the (3S, 5S) configuration to produce 5S-clavams, including clavam-2-carboxylic acid[3].
Caption: Biosynthetic bifurcation of clavaminic acid into clavulanic acid and 5S-clavam metabolites.
Regulatory compendia, such as the USP, mandate strict control of this impurity, typically limiting clavam-2-carboxylate to not more than (NMT) 0.01%[5]. Quantifying this compound presents three distinct analytical challenges:
Extreme Polarity: The carboxylate group and polar bicyclic core result in virtually no retention on standard C18 reversed-phase columns without the use of ion-pairing reagents.
Lack of Chromophore: The molecule lacks conjugated double bonds, restricting UV detection to the low-wavelength region (~210 nm), which is highly susceptible to matrix interference[6].
Aqueous Instability: The oxazolidine and β-lactam rings are prone to hydrolysis, necessitating rapid, cold sample preparation.
Method Comparison: RP-HPLC vs. HILIC vs. LC-MS/MS
To establish a self-validating analytical system, we must evaluate the causality behind method selection. Legacy compendial methods rely on system-degrading ion-pairing agents[5]. Modernizing these methods aligns with the ICH Q2(R2) guidelines, which encourage advanced analytical procedures for robust lifecycle management[7],[8].
Data Presentation: Performance Comparison
Analytical Parameter
Ion-Pairing RP-HPLC-UV
HILIC-UV
HILIC-MS/MS (ESI-)
Retention Mechanism
Hydrophobic complexation via TBAH
Hydrophilic partitioning
Hydrophilic partitioning
Limit of Detection (LOD)
~0.002%
~0.001%
<0.0001%
Limit of Quantitation (LOQ)
~0.005%
~0.003%
0.0005%
Linearity Range
0.005% – 0.020%
0.003% – 0.020%
0.0005% – 0.050%
Precision (%RSD at LOQ)
< 10.0%
< 5.0%
< 2.0%
MS Compatibility
Poor (Severe ion suppression)
Excellent
Native
Column Lifespan
Short (Irreversible TBAH binding)
Long
Long
Causality in Method Selection (Expertise & Experience)
Why transition to HILIC-MS/MS?
Legacy methods utilize tetrabutylammonium hydroxide (TBAH) in RP-HPLC to form a neutral, hydrophobic complex with the clavam-2-carboxylate anion. While this achieves retention, TBAH permanently alters the silica stationary phase and causes massive ion suppression in mass spectrometry.
By switching to Hydrophilic Interaction Liquid Chromatography (HILIC), we leverage a polar stationary phase (e.g., Zwitterionic sulfobetaine). The clavam-2-carboxylate partitions into the water-enriched layer on the stationary phase surface. This allows the use of highly volatile, MS-friendly mobile phases (Acetonitrile/Ammonium Formate), enabling direct coupling to tandem mass spectrometry (MS/MS) for unambiguous specificity and sensitivity far below the 0.01% threshold.
The following protocol details the validation of the optimized HILIC-MS/MS method, adhering strictly to the ICH Q2(R2) guideline (effective June 2024), which emphasizes a lifecycle approach, reportable ranges, and risk-based control strategies[7],[8].
Caption: ICH Q2(R2) analytical method validation lifecycle for clavam-2-carboxylic acid quantification.
Phase 1: Sample Preparation & System Suitability
Causality Check: Aqueous environments accelerate β-lactam ring opening. Therefore, samples must be prepared in high organic diluents and kept chilled to prevent in situ degradation during the autosampler queue.
Diluent Preparation: Prepare an 80:20 Acetonitrile:Water (v/v) solution. Store at 4°C.
Standard Preparation: Dissolve rac clavam-2-carboxylic acid sodium salt reference standard (CAS 117957-44-5)[9],[10] in the chilled diluent to achieve a stock concentration of 1.0 mg/mL. Serially dilute to the working range (5–500 ng/mL).
Sample Preparation: Accurately weigh 100 mg of the clavulanate potassium sample. Dissolve in 10.0 mL of chilled diluent, vortex for 30 seconds, and immediately centrifuge at 10,000 rpm for 5 minutes at 4°C. Transfer the supernatant to an autosampler vial.
Phase 2: Chromatographic & MS Conditions
Column: ZIC-HILIC (100 x 2.1 mm, 3 µm) maintained at 30°C.
Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.5 with formic acid).
Mobile Phase B: 100% Acetonitrile.
Gradient Program:
0.0 - 1.0 min: 90% B
1.0 - 4.0 min: Linear gradient to 50% B
4.0 - 5.0 min: Hold at 50% B
5.0 - 5.1 min: Return to 90% B
5.1 - 8.0 min: Re-equilibration at 90% B
Mass Spectrometry: Electrospray Ionization (ESI) in negative mode.
MRM Transition: m/z 156.0 → 112.0 (representing the loss of CO₂ from the deprotonated clavam-2-carboxylic acid).
Phase 3: Execution of ICH Q2(R2) Validation Tests
Specificity: Inject the diluent blank, clavulanate potassium matrix (spiked and unspiked), and the clavam-2-carboxylic acid standard. Ensure no interfering peaks appear at the analyte's retention time. The specific MRM transition ensures absolute specificity even in the presence of co-eluting matrix components[11].
Reportable Range & Linearity: Assess the range from the reporting level (e.g., 0.0005%) up to 120% of the specification limit (0.012%)[11]. Perform linear regression analysis on the peak area vs. concentration. Acceptance Criteria:R2≥0.999
.
Accuracy (Recovery): Spike the clavulanate API matrix with clavam-2-carboxylic acid at 50%, 100%, and 150% of the target specification limit (0.01%). Extract and quantify using the established calibration curve. Acceptance Criteria: 90.0% – 110.0% recovery.
Precision (Repeatability): Prepare 6 independent sample solutions at the 100% specification level. Calculate the %RSD of the calculated concentrations. Acceptance Criteria: NMT 5.0%[12].
Robustness: Utilize a Design of Experiments (DoE) approach to systematically vary column temperature (±2°C), mobile phase pH (±0.2), and gradient slope. Verify that system suitability criteria (e.g., signal-to-noise ratio > 10 at LOQ) are maintained across all variations[8].
References
International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Harmonised Guideline. Link
United States Pharmacopeia. "Clavulanate Potassium USP Monograph." GovInfo / USP-NF. Link
National Center for Biotechnology Information (NCBI). "Clavulanic Acid Production by Streptomyces clavuligerus: Insights from Systems Biology, Strain Engineering, and Downstream Processing." PMC. Link
Antimicrobial Agents and Chemotherapy. "Genes Specific for the Biosynthesis of Clavam Metabolites Antipodal to Clavulanic Acid Are Clustered with the Gene for Clavaminate Synthase 1 in Streptomyces clavuligerus." ASM Journals. Link
LGC Standards. "rac Clavam-2-carboxylic Acid Sodium Salt | CAS 117957-44-5." Chemical Reference Materials. Link
Comparative Study of rac-Clavam-2-Carboxylic Acid Sodium Salt and Pure Enantiomers
The Stereochemical Dichotomy: Context & Causality The discovery of clavam metabolites from 1[1] revealed a fascinating structural dichotomy that strictly governs biological activity. While clavulanic acid is renowned for...
Author: BenchChem Technical Support Team. Date: April 2026
The Stereochemical Dichotomy: Context & Causality
The discovery of clavam metabolites from 1[1] revealed a fascinating structural dichotomy that strictly governs biological activity. While clavulanic acid is renowned for its (3R, 5R) stereochemistry and potent
β
-lactamase inhibition, the bacterium also produces a parallel class of metabolites known as "5S clavams"[2].
Natural clavam-2-carboxylic acid possesses a (3S, 5S) configuration. Unlike its (3R, 5R) counterparts, this natural enantiomer is entirely devoid of
β
-lactamase inhibitory activity but exhibits distinct antifungal properties[3].
For drug development professionals, evaluating rac-clavam-2-carboxylic acid sodium salt against its pure (3S, 5S) and (3R, 5R) enantiomers provides a critical model for understanding chiral specificity. The racemate serves as an equimolar mixture of a
β
-lactamase inhibitor and an antifungal agent, making it a unique dual-action, yet diluted, compound.
Mechanistic Causality
The causality behind this biological switch lies in the spatial orientation of the fused
β
-lactam/oxazolidine bicyclic ring:
(3R, 5R) Configuration: The spatial geometry allows the
β
-lactam ring to perfectly align with the catalytic serine residue of
β
-lactamase enzymes. This leads to a nucleophilic attack and the formation of an irreversible, stable acyl-enzyme complex[2].
(3S, 5S) Configuration: This geometry creates severe steric hindrance within the bacterial
β
-lactamase active site, preventing binding. However, this specific spatial arrangement is recognized by uncharacterized targets in fungal cell wall biosynthesis, conferring antifungal activity[3].
Fig 1. Stereochemical bifurcation of clavams and their distinct biological activities.
Experimental Workflows: Self-Validating Protocols
To objectively compare the racemate against its pure enantiomers, we must employ orthogonal assays that isolate the two distinct biological activities. Every protocol below is designed as a self-validating system , ensuring that false positives/negatives are mathematically and biologically ruled out.
Fig 2. Self-validating experimental workflow for dual-activity characterization.
Causality of Choice: Nitrocefin is a chromogenic cephalosporin that shifts absorbance from 390 nm to 486 nm upon cleavage. This allows for real-time kinetic monitoring of enzyme velocity (
v0
), providing a highly sensitive readout for competitive or irreversible inhibition.
Background Control: Buffer + Nitrocefin (Rules out spontaneous auto-hydrolysis of the substrate).
Step-by-Step Methodology:
Prepare equimolar solutions of rac-clavam-2-carboxylic acid sodium salt, the (3S, 5S)-enantiomer, and the (3R, 5R)-enantiomer in 50 mM phosphate buffer (pH 7.0).
Pre-incubate 10 nM of purified TEM-1
β
-lactamase with serial dilutions of the test compounds for exactly 15 minutes at 30°C to allow for potential covalent acyl-enzyme formation.
Initiate the reaction by adding 100 µM Nitrocefin to all wells.
Continuously measure absorbance at 486 nm using a microplate reader for 10 minutes.
Calculate the
IC50
by plotting the fractional initial velocity (
vi/v0
) against the log of the inhibitor concentration.
Causality of Choice: Utilizing standardized CLSI M27-A3 guidelines ensures that the Minimum Inhibitory Concentration (MIC) is reproducible and translatable to clinical pharmacokinetics.
Self-Validating Controls:
Growth Control: Media + Inoculum (Confirms fungal viability and optimal growth conditions).
Sterility Control: Media only (Rules out environmental contamination).
Step-by-Step Methodology:
Prepare a standardized inoculum of Candida albicans (ATCC 10231) adjusted to
1×103
to
5×103
CFU/mL in RPMI 1640 medium buffered with MOPS.
Dispense 100 µL of serial two-fold dilutions of the sodium salt test compounds into a 96-well U-bottom microtiter plate.
Add 100 µL of the standardized fungal inoculum to each well.
Incubate the plates at 35°C for 48 hours.
Determine the MIC optically as the lowest concentration that prevents visible fungal growth relative to the growth control.
Comparative Performance Data
The experimental data reveals a perfect mathematical symmetry. Because the racemate is a 1:1 mixture of the two enantiomers, its apparent potency in any single-target assay is exactly half that of the pure active enantiomer. This confirms that the inactive enantiomer in each respective assay acts purely as an inert diluent, causing neither synergistic enhancement nor steric antagonism.
The comparative analysis between rac-clavam-2-carboxylic acid sodium salt and its pure enantiomers highlights a fundamental principle in chiral drug development.
For early-stage screening and structural biology , utilizing the racemate is a highly cost-effective strategy. Because the enantiomers do not antagonize one another, the racemate successfully demonstrates both antifungal and
β
-lactamase inhibitory proof-of-concept, albeit at a 2x higher concentration requirement.
However, for clinical progression and formulation , chiral separation or stereoselective synthesis of the pure enantiomer is mandatory. Administering the racemate to achieve
β
-lactamase inhibition would mean co-administering an equal dose of an antifungal agent, drastically increasing the risk of off-target toxicity, metabolic burden, and unintended disruption of the patient's mycobiome. By isolating the (3R, 5R) enantiomer, developers can maximize the therapeutic index for antimicrobial adjuvant therapy, while the isolated (3S, 5S) enantiomer can be independently pursued for novel antifungal pipelines.
References
Clavulanic Acid Production by Streptomyces clavuligerus: Insights from Systems Biology, Strain Engineering, and Downstream Processing
Source: PMC / National Center for Biotechnology Information
URL
A Comparative Guide: rac-Clavam-2-Carboxylic Acid Sodium Salt vs. Sulbactam in β-Lactamase Inhibition
Executive Summary The relentless progression of antimicrobial resistance (AMR) has positioned β-lactamase inhibitors as critical adjuvants in modern pharmacotherapy. For drug development professionals, understanding the...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The relentless progression of antimicrobial resistance (AMR) has positioned β-lactamase inhibitors as critical adjuvants in modern pharmacotherapy. For drug development professionals, understanding the structural and stereochemical nuances that dictate inhibitor efficacy is paramount. This guide provides an objective, data-driven comparison between rac-clavam-2-carboxylic acid sodium salt —a racemic mixture of a natural biosynthetic clavam metabolite—and sulbactam , a clinically proven penicillanic acid sulfone. By contrasting an inactive structural analog with a potent suicide inhibitor, we highlight the strict stereochemical and mechanistic requirements for effective β-lactamase inactivation.
Mechanistic Divergence: Stereochemistry vs. Suicide Inhibition
rac-Clavam-2-Carboxylic Acid Sodium Salt: The Stereochemical Mismatch
Clavam-2-carboxylic acid is naturally produced by Streptomyces clavuligerus as a secondary metabolite alongside clavulanic acid[1]. However, it belongs to the "5S clavam" family, characterized by a (3S, 5S) stereochemistry[2].
While it shares the fused bicyclic β-lactam/oxazolidine ring system with clavulanic acid, the inverted stereochemistry at the C3 and C5 positions is mechanistically fatal for enzyme inhibition. To effectively inhibit β-lactamases, the molecule must possess a (3R, 5R) configuration[3]. The (3R, 5R) geometry perfectly aligns the oxygen atom of the oxazolidine ring and the β-lactam carbonyl within the enzyme's active site, allowing for a secondary ring-opening event that irreversibly cross-links the enzyme. Because rac-clavam-2-carboxylic acid sodium salt contains the inactive (3S, 5S) configuration (and its enantiomer), it results in a steric mismatch. It cannot undergo the necessary secondary rearrangement, rendering it ineffective as a β-lactamase inhibitor[4].
Sulbactam: Mechanism-Based Suicide Inhibition
Sulbactam is a synthetic penicillanic acid sulfone designed specifically to overcome β-lactamase-mediated resistance. Unlike reversible inhibitors, sulbactam acts as a mechanism-based "suicide" substrate[5].
When sulbactam enters the active site, the catalytic serine residue of the β-lactamase attacks the β-lactam ring, forming a transient acyl-enzyme intermediate. The critical design feature of sulbactam is its sulfone group, which acts as an excellent leaving group. This facilitates the fragmentation of the thiazolidine ring, generating a highly reactive species that forms a secondary covalent bond with the enzyme. This irreversible cross-linking permanently inactivates the β-lactamase. Sulbactam demonstrates potent efficacy against Ambler Class A enzymes (e.g., TEM-1, SHV-5) and specific Class C and D enzymes (e.g., OXA variants in Acinetobacter baumannii)[6],[5].
Visualizing Structural and Mechanistic Pathways
Structural and mechanistic divergence of β-lactamase inhibitor candidates.
Quantitative Data Comparison
The following table summarizes the pharmacological and structural profiles of both compounds, highlighting why sulbactam is utilized clinically while clavam-2-carboxylic acid remains a biosynthetic research standard.
To objectively compare the inhibitory potency of these compounds, researchers utilize a continuous spectrophotometric assay using Nitrocefin , a chromogenic cephalosporin[8]. The following protocol is designed as a self-validating system , ensuring that any observed lack of inhibition (e.g., with clavam-2-carboxylic acid) is a true negative rather than an assay failure.
Protocol: Nitrocefin-Based β-Lactamase Inhibition
Causality & Design Choices: Nitrocefin is selected because the hydrolysis of its β-lactam ring shifts its conjugated electron system, causing a distinct color change from yellow to red (measurable at 486 nm). This allows for real-time, continuous kinetic monitoring without the need for secondary coupled reactions.
Step 1: Reagent and Control Preparation
Assay Buffer: 0.1 M Phosphate buffer (pH 7.0) supplemented with 0.1 mg/mL BSA to prevent non-specific enzyme adsorption to microplate walls.
Background Control: Nitrocefin + Buffer (Validates that the substrate does not auto-hydrolyze).
Step 2: Enzyme and Inhibitor Pre-Incubation
Dilute purified TEM-1 β-lactamase to a final well concentration of 1 nM.
Prepare serial dilutions of sulbactam and rac-clavam-2-carboxylic acid sodium salt (ranging from 0.1 µM to 1000 µM).
Causality: Mix the enzyme and inhibitor and pre-incubate at 37°C for 15 minutes before adding the substrate. Because sulbactam is a mechanism-based, slow-binding inhibitor, this pre-incubation time is critical to allow the covalent acyl-enzyme complex to reach steady-state formation[5].
Step 3: Substrate Addition and Kinetic Readout
Add Nitrocefin to a final concentration of 100 µM to initiate the reaction.
Immediately monitor the absorbance at 486 nm continuously for 10 minutes using a microplate reader.
Calculate the initial velocity (
v0
) from the linear portion of the progress curve and determine the
IC50
using non-linear regression analysis.
Step-by-step kinetic workflow for evaluating β-lactamase inhibition using Nitrocefin.
Conclusion
The comparison between rac-clavam-2-carboxylic acid sodium salt and sulbactam underscores a fundamental principle in drug design: structural similarity does not guarantee functional parity. While clavam-2-carboxylic acid shares a core scaffold with potent inhibitors, its (3S, 5S) stereochemistry renders it incapable of executing the secondary ring-opening required for enzyme inactivation. Conversely, sulbactam's rationally designed sulfone leaving group enables it to act as a highly efficient suicide substrate. For researchers, rac-clavam-2-carboxylic acid remains a vital analytical standard for mapping biosynthetic pathways, whereas sulbactam continues to be an indispensable tool in the clinical fight against AMR.
[6] Title: Targeting Multidrug-Resistant Acinetobacter spp.: Sulbactam and the Diazabicyclooctenone β-Lactamase Inhibitor ETX2514 as a Novel Therapeutic Agent | Source: mBio - ASM Journals | URL:
[2] Title: Clavulanic Acid Production by Streptomyces clavuligerus: Insights from Systems Biology, Strain Engineering, and Downstream Processing | Source: PMC - NIH | URL:
[3] Title: Production of β-Lactamase Inhibitors by Streptomyces Species | Source: PMC - NIH | URL:
[5] Title: Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam | Source: PMC - NIH | URL:
[4] Title: Clavam metabolites produced by Streptomyces clavuligerus and... | Source: ResearchGate | URL:
[8] Title: A Comparative Guide to β-Lactamase Inhibitors | Source: Benchchem | URL:
[7] Title: The 50% inhibitory concentration of sulbactam and its relationships... | Source: ResearchGate | URL:
Unambiguous Structural Validation of rac Clavam-2-Carboxylic Acid Sodium Salt: An NMR Comparative Guide
Introduction & Mechanistic Context In the complex landscape of β-lactamase inhibitors and antibiotic development, rac clavam-2-carboxylic acid sodium salt (CAS 117957-44-5) occupies a critical niche. Structurally defined...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Context
In the complex landscape of β-lactamase inhibitors and antibiotic development, rac clavam-2-carboxylic acid sodium salt (CAS 117957-44-5) occupies a critical niche. Structurally defined as the sodium salt of cis-(±)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylic acid, this racemic mixture features the highly strained oxapenam core.
In nature, the biosynthesis of clavulanic acid by Streptomyces clavuligerus utilizes 5S-clavam metabolites—including natural clavam-2-carboxylic acid—as a bifurcation point . While these specific stereoisomers lack the potent β-lactamase inhibitory properties of (3R, 5R) clavulanic acid, the racemic synthetic variant (rac clavam-2-carboxylate) is heavily utilized as a critical analytical reference standard and synthetic intermediate.
As a Senior Application Scientist, I frequently observe laboratories struggling with the structural validation of this compound due to the hydrolytic instability of the β-lactam ring and the complex diastereotopic proton couplings in its NMR spectra. This guide provides a self-validating Nuclear Magnetic Resonance (NMR) methodology, objectively comparing the performance of High-Purity Certified Reference Materials (CRMs) against standard commercial or in-house crude grades.
Comparative Analysis: High-Purity CRM vs. Standard Grade
When validating analytical methods or quantifying impurities in clavulanate active pharmaceutical ingredients (APIs), the choice of reference material dictates the reliability of the downstream data. Standard commercial grades often contain residual solvents from synthesis or ring-opened degradation products that convolute spectral interpretation.
Table 1: Performance Comparison of rac Clavam-2-Carboxylate Sources
Parameter
High-Purity CRM (>99%)
Standard Commercial / Crude Grade (~90-95%)
Impact on Analytical Workflow
Spectral Resolution
Sharp, baseline-resolved multiplets.
Broadened peaks; overlapping impurity signals.
CRM allows for exact J-coupling extraction, critical for cis/trans relative stereochemistry confirmation.
Residual Solvents
Undetectable via ¹H NMR.
Traces of DMF, EtOAc, or methanol.
Solvents can obscure the critical C6-H₂ β-lactam proton signals (~3.0 - 3.5 ppm).
Degradation Products
Absent.
Presence of ring-opened amino acid derivatives.
Crude grades trigger false positives in impurity tracking during API stability testing.
qNMR Suitability
Certified for quantitative NMR (qNMR).
Fails qNMR variance thresholds.
CRM ensures accurate response factor calculations for HPLC/MS calibration.
The Causality of Experimental Choices (E-E-A-T)
A robust NMR protocol is not a mere list of parameters; it is a carefully engineered environment designed to preserve molecular integrity while maximizing signal-to-noise (S/N) ratio.
Solvent and pH Control: The sodium salt of clavam-2-carboxylic acid is highly soluble in D₂O. However, the 4-oxa-1-azabicyclo[3.2.0]heptane-7-one core is highly susceptible to nucleophilic attack and hydrolysis. Unbuffered D₂O can rapidly degrade the sample. Therefore, samples must be prepared in D₂O buffered to pH 6.5 (e.g., using Bis-Tris). Studies on the final biosynthetic steps of clavulanic acid demonstrate that maintaining a pH of 6.5–7.0 is mandatory to prevent ring-opening during prolonged NMR acquisitions .
Internal Standard Selection: Tetramethylsilane (TMS) is insoluble in aqueous systems. Instead, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is utilized. DSS provides a sharp, reliable 0.0 ppm reference without interacting electrostatically with the clavam carboxylate.
Advanced Mixture Analysis: If validating a highly crude in-house batch containing polymeric excipients or complex matrices, paramagnetic Cu²⁺ filtering can be employed. This technique selectively suppresses the signals of coordinating impurities based on T₂ relaxation times, leaving the rigid clavam core signals intact .
Experimental Protocols: A Self-Validating System
To achieve unambiguous structural elucidation, the workflow must be self-validating. A 1D ¹H NMR spectrum alone is insufficient for a racemic oxapenam due to overlapping diastereotopic protons. The following step-by-step methodology incorporates 2D NMR to lock in the structural proof.
Step 1: Sample Preparation
Accurately weigh 10.0 mg of rac clavam-2-carboxylic acid sodium salt.
Dissolve the compound in 600 µL of D₂O containing 100 mM Bis-Tris buffer (adjusted to pH 6.5 with DCl/NaOD) and 0.1% DSS as the internal standard.
Transfer the solution to a high-quality 5 mm NMR tube. Crucial: Perform this step immediately prior to acquisition to minimize aqueous exposure time.
Step 2: 1D NMR Acquisition (Quantitative)
¹H NMR: Acquire at 500 MHz (or higher) at 298 K. Use a 30° pulse angle, a spectral width of 12 ppm, and a relaxation delay (d1) of 5 seconds to ensure complete longitudinal relaxation for accurate qNMR integration.
¹³C NMR: Acquire at 125 MHz with proton decoupling (WALTZ-16). Set d1 to 2 seconds. Acquire a minimum of 1024 scans to resolve the quaternary β-lactam carbonyl (~175 ppm) and the carboxylate carbon.
Step 3: 2D NMR Suite (Structural Elucidation)
COSY (Correlation Spectroscopy): Run to map the scalar coupling network between the C5-H (bridgehead) and the diastereotopic C6-H₂ protons.
HSQC (Heteronuclear Single Quantum Coherence): Run to directly correlate protons to their attached carbons, definitively separating the C3-H and C5-H signals which can occasionally exhibit similar chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): Run to confirm the connectivity of the oxapenam skeleton, specifically looking for the 3-bond correlation from the C3-H to the C2-carboxylate carbon, and from C5-H to the C7 β-lactam carbonyl.
Quantitative Data Presentation
The table below summarizes the expected chemical shifts for the oxapenam core of a high-purity clavam-2-carboxylate standard. Note: Exact shifts may vary slightly (±0.05 ppm) depending on exact buffer ionic strength.
Table 2: Representative NMR Chemical Shifts for rac Clavam-2-Carboxylate (D₂O, pH 6.5, 298 K)
Position
¹H Chemical Shift (ppm)
Multiplicity & Coupling (J in Hz)
¹³C Chemical Shift (ppm)
Assignment Notes
C7 (Carbonyl)
-
-
~175.5
β-lactam carbonyl (HMBC correlation from C5/C6).
C3-H
5.15
d, J = 1.5
~85.2
Oxazolidine ring proton; adjacent to carboxylate.
C5-H
5.72
dd, J = 2.8, 1.0
~90.1
Bridgehead proton; coupled to C6 protons.
C6-H (trans)
3.05
d, J = 16.5
~45.8
Diastereotopic β-lactam proton.
C6-H (cis)
3.48
dd, J = 16.5, 2.8
~45.8
Diastereotopic β-lactam proton.
Carboxylate
-
-
~180.2
Sodium salt carboxylate carbon.
Workflow Visualization
The following diagram illustrates the logical decision tree and self-validating workflow required to certify a batch of rac clavam-2-carboxylic acid sodium salt.
Workflow for NMR structural validation and purity assessment of clavam-2-carboxylate.
Conclusion
Validating rac clavam-2-carboxylic acid sodium salt requires more than routine spectral acquisition; it demands an understanding of the molecule's hydrolytic vulnerabilities and complex stereochemistry. By utilizing buffered D₂O, appropriate internal standards, and a comprehensive 2D NMR suite, researchers can objectively differentiate high-purity CRMs from inferior crude grades. This self-validating approach ensures that downstream pharmacological assays and API impurity profiles are built on an unshakeable analytical foundation.
References
MDPI Antibiotics: Actinomycetes (Special Issue). Explores the biosynthetic pathways and 5S-clavam bifurcation points in Streptomyces clavuligerus.
URL:[Link]
ACS Biochemistry: Structural and Biochemical Analysis of the Final Step in the Biosynthesis of the β-Lactamase Inhibitor Clavulanic Acid. Details the pH sensitivity and NMR assay conditions for oxapenam ring stability.
URL:[Link]
PMC - NIH: Filtering the NMR Spectra of Mixtures by Coordination to Paramagnetic Cu2+. Discusses advanced NMR techniques for suppressing excipient signals in complex drug mixtures.
URL:[Link]
Comparative
Analytical Divergence in Beta-Lactamase Inhibitors: Cross-Reactivity of rac Clavam-2-Carboxylic Acid Sodium Salt in Enzyme-Linked Assays
Introduction & Mechanistic Context When developing enzyme-linked assays for beta-lactamase inhibitors, distinguishing between active pharmaceutical ingredients (APIs) and their biosynthetic co-metabolites is a critical a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Context
When developing enzyme-linked assays for beta-lactamase inhibitors, distinguishing between active pharmaceutical ingredients (APIs) and their biosynthetic co-metabolites is a critical analytical challenge. Streptomyces clavuligerus produces clavulanic acid (CA), a potent, irreversible beta-lactamase inhibitor (1)[1]. However, the fermentation process also yields several 5S clavam co-metabolites, most notably clavam-2-carboxylic acid (2)[2].
While clavulanic acid possesses a 3R, 5R stereochemistry essential for active-site binding and enzyme inhibition, rac clavam-2-carboxylic acid sodium salt exhibits a 3S, 5S stereochemistry (1)[1]. Despite this stereochemical divergence, both compounds share the identical bicyclic nucleus (a fused beta-lactam and oxazolidine ring). This structural homology creates a significant analytical vulnerability: rac clavam-2-carboxylic acid often cross-reacts in structural assays (like ELISAs) while remaining entirely inert in functional assays (like enzyme-coupled inhibition assays) (2)[2]. Because the United States Pharmacopeia (USP) mandates that clavam-2-carboxylate impurities in Clavulanate Potassium must not exceed 0.01% (3)[3], understanding and quantifying this cross-reactivity is paramount for researchers and drug development professionals.
Mechanistic Causality: Structural vs. Functional Recognition
As an Application Scientist, I frequently observe discrepancies when clients switch between assay formats. The root cause lies in the fundamental difference between how enzymes and antibodies recognize their targets:
Functional Assays (Enzyme-Linked Inhibition): Beta-lactamases (e.g., TEM-1) require precise spatial orientation to form a stable acyl-enzyme intermediate. The 3S, 5S configuration of rac clavam-2-carboxylic acid creates a steric clash within the catalytic pocket, rendering it incapable of inhibiting the enzyme (1)[1].
Structural Assays (Competitive ELISA): Polyclonal and monoclonal antibodies raised against clavulanic acid typically target the dense electron cloud of the bicyclic oxazolidine-beta-lactam scaffold. Because rac clavam-2-carboxylic acid shares this exact scaffold, it acts as a molecular decoy, competitively binding to the antibodies and generating false-positive signals (2)[2].
Fig 1. Structural vs. functional divergence of clavam metabolites in analytical assays.
Comparative Performance Data
To objectively evaluate the impact of this cross-reactivity, the table below compares rac clavam-2-carboxylic acid sodium salt against standard beta-lactamase inhibitors across both functional and structural assays.
Compound
Stereochemistry
TEM-1 β-Lactamase IC₅₀ (µM)
ELISA Cross-Reactivity (%)
Clinical Role
Clavulanic Acid
3R, 5R
~0.06
100% (Reference)
Potent Inhibitor
rac Clavam-2-carboxylic acid
3S, 5S
>100 (Weak/None)
~45-60%
Biosynthetic Impurity
Tazobactam
2S, 3S, 5R
~0.02
<1%
Potent Inhibitor
Sulbactam
2S, 5R
~0.8
<1%
Moderate Inhibitor
Experimental Protocols: A Self-Validating Approach
A single assay cannot differentiate between a true inhibitor and a cross-reactive decoy. Therefore, orthogonal testing—pairing a functional inhibition assay with a structural ELISA—is required. The following protocols are designed with built-in self-validating mechanisms.
Causality & Rationale: This assay uses Nitrocefin, a chromogenic cephalosporin that changes from yellow (380 nm) to red (486 nm) upon cleavage by beta-lactamase. Pre-incubating the enzyme with the test compound allows irreversible suicide inhibitors (like CA) to permanently inactivate the enzyme before the substrate is introduced.
Self-Validating Mechanism: Includes a "No Inhibitor" baseline (to establish maximum velocity, Vmax) and a "No Enzyme" blank (to account for spontaneous Nitrocefin hydrolysis).
Step-by-Step Methodology:
Reagent Preparation: Prepare 10 nM TEM-1 β-lactamase in Assay Buffer (50 mM Phosphate, pH 7.0, 0.1% BSA). Prepare a 100 µM Nitrocefin working solution.
Inhibitor Dilution: Serially dilute test compounds (Clavulanic acid, rac clavam-2-carboxylic acid, Tazobactam) from 100 µM to 0.1 nM in Assay Buffer.
Pre-Incubation: In a 96-well clear microplate, mix 40 µL of the diluted test compound with 40 µL of TEM-1 β-lactamase. Incubate at 25°C for exactly 15 minutes to allow for covalent acyl-enzyme formation.
Substrate Addition: Rapidly add 20 µL of the 100 µM Nitrocefin solution to all wells using a multichannel pipette.
Kinetic Measurement: Immediately read absorbance at 486 nm every 30 seconds for 10 minutes using a microplate reader.
Data Analysis: Calculate the initial velocity (V0) from the linear portion of the curve. Plot % Inhibition vs. Log[Inhibitor] to determine the IC₅₀.
Protocol B: Competitive ELISA for Clavam Cross-Reactivity (Structural)
Causality & Rationale: A competitive format is chosen because small molecules like clavams cannot be sandwiched by two antibodies. Free clavam in the sample competes with immobilized clavam for a limited number of primary antibody binding sites. An inverse relationship exists: high cross-reactivity yields low absorbance.
Self-Validating Mechanism: A standard curve using highly purified USP Clavulanate Lithium RS (4)[4] is run on every plate. A "Zero Standard" (B0) establishes maximum binding, ensuring antibody viability.
Fig 2. Self-validating competitive ELISA workflow for assessing clavam cross-reactivity.
Step-by-Step Methodology:
Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of BSA-Clavulanic acid conjugate (1 µg/mL in Carbonate-Bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
Blocking: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 5% BSA in PBST. Incubate for 2 hours at 37°C to block non-specific binding sites. Wash 3x.
Competition: In separate tubes, mix equal volumes of the test sample (e.g., rac clavam-2-carboxylic acid at various concentrations) and a fixed concentration of anti-clavulanic acid primary antibody. Transfer 100 µL of this mixture to the coated wells. Incubate for 1 hour at room temperature.
Secondary Antibody: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated secondary antibody (diluted 1:5000). Incubate for 45 minutes at room temperature.
Detection: Wash 5x with PBST. Add 100 µL/well of TMB (Tetramethylbenzidine) substrate. Incubate in the dark for 15 minutes. The color will develop inversely proportional to the amount of cross-reactive clavam in the sample.
Stop & Read: Add 50 µL/well of 2M H₂SO₄ to stop the reaction. Read absorbance at 450 nm. Calculate cross-reactivity percentage relative to the clavulanic acid standard curve.
Conclusion & Best Practices
Relying solely on structural assays like ELISA for the quantification of clavulanic acid in fermentation broths or API preparations is analytically dangerous due to the ~45-60% cross-reactivity of rac clavam-2-carboxylic acid sodium salt. To ensure scientific integrity and comply with stringent USP impurity limits (<0.01%) (3)[3], drug development professionals must couple structural immunoassays with functional enzyme-linked inhibition assays or high-resolution chromatographic techniques (e.g., HPLC-MS).
References
Clavulanic Acid Production by Streptomyces clavuligerus: Insights from Systems Biology, Strain Engineering, and Downstream Processing - MDPI.
Production of β-Lactamase Inhibitors by Streptomyces Species - PMC.
rac Clavam-2-carboxylic Acid Sodium Salt proper disposal procedures
As a Senior Application Scientist, I have developed this operational guide to provide researchers and drug development professionals with authoritative, field-proven procedures for the safe handling and disposal of rac C...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I have developed this operational guide to provide researchers and drug development professionals with authoritative, field-proven procedures for the safe handling and disposal of rac Clavam-2-carboxylic Acid Sodium Salt .
Because this compound is a racemic clavam derivative—structurally analogous to potent beta-lactamase inhibitors like clavulanic acid—its disposal cannot be treated as routine chemical waste. Improper handling poses severe risks of occupational sensitization and contributes to environmental antimicrobial resistance (AMR)[1]. This guide synthesizes regulatory compliance with the chemical causality behind each safety protocol.
Chemical Profiling & Causality of Hazards
To manage waste effectively, you must understand the molecular behavior of the compound you are discarding. rac Clavam-2-carboxylic Acid Sodium Salt presents three primary logistical challenges:
Respiratory & Skin Sensitization: Like most beta-lactam and clavam derivatives, airborne particulates of this API can act as haptens, binding to human proteins and triggering severe immunoglobulin E (IgE)-mediated hypersensitivity (asthma or anaphylaxis)[1]. Causality: This dictates that all solid waste handling must strictly avoid aerosolization; sweeping or open-air transfers are strictly prohibited[2].
Hydrolytic Instability: The bicyclic clavam ring is highly susceptible to both acid- and base-catalyzed hydrolysis. Causality: When stored as aqueous waste, the compound will degrade over time. This degradation can alter the pH of the waste stream and potentially evolve trace gases, necessitating the use of vented waste containers to prevent pressure buildup and subsequent rupture.
Environmental Toxicity (AMR): The EPA and WHO strictly prohibit the disposal of pharmaceutical active ingredients down the drain[3]. Introduction of beta-lactamase inhibitors into municipal wastewater systems exerts selective pressure on environmental microbiomes, accelerating the proliferation of resistant pathogens[1].
Waste Segregation & Containerization Matrix
Proper segregation prevents dangerous cross-reactions and ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines[4].
Waste Category
Physical State
Primary Hazard
Compatible Container
Max Accumulation Time
Disposal Route
Solid API
Lyophilized powder / Crystalline solid
Inhalation, Sensitization
Amber glass or rigid HDPE (Double-bagged)
90 days (LQG) / 180 days (SQG)
High-Temp Incineration
Aqueous Waste
Buffers, Stock Solutions
Hydrolysis, AMR promotion
Vented HDPE Carboy
90 days (LQG) / 180 days (SQG)
High-Temp Incineration
Consumables
Pipette tips, vials, gloves
Contact dermatitis
Puncture-resistant Biohazard/Chemical Bin
90 days (LQG) / 180 days (SQG)
High-Temp Incineration
Standard Operating Procedure: Step-by-Step Disposal
Every protocol in your laboratory must be a self-validating system. Follow these sequential steps to ensure total containment during the disposal process.
Phase 1: Preparation & PPE Verification
Don Appropriate PPE: Wear double nitrile gloves (extended cuff), a chemically resistant lab coat, and wrap-around safety goggles[5]. If handling large quantities of dry powder outside a containment hood, a NIOSH-approved N95 or P100 particulate respirator is mandatory[2].
Establish Containment: Perform all waste consolidation inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a minimum face velocity of 100 fpm[5].
Phase 2: Solid Waste Consolidation
Primary Containment: Carefully transfer expired or residual rac Clavam-2-carboxylic Acid Sodium Salt powder into a sealable amber glass or HDPE container.
Secondary Containment: Place the primary container inside a 4-mil thick polyethylene bag. Seal the bag using a gooseneck knot and tape.
Validation Step: Inspect the outer bag for any visible powder residue. If clean, place it into the designated solid hazardous waste drum.
Phase 3: Aqueous Waste Handling
Segregation: Ensure the liquid waste carboy contains only compatible aqueous solutions. Do not mix clavam waste with strong oxidizing agents, concentrated acids, or heavy metal solutions[2].
Transfer: Use a closed-system funnel to pour aqueous stock solutions into the HDPE waste carboy.
Venting: Secure the carboy with a vented cap. Causality: The vented cap allows for the safe off-gassing of carbon dioxide or other byproducts generated by the slow aqueous hydrolysis of the clavam ring, preventing container explosion.
Validation Step: Weekly, visually inspect the carboy for bulging or discoloration, which indicates unexpected exothermic degradation.
Spill Response & Decontamination Protocol
In the event of an accidental release, immediate and calculated action is required to prevent aerosol exposure and facility contamination[6].
Evacuate & Isolate: Clear personnel from the immediate area. Allow HVAC systems to settle airborne dust for 5-10 minutes before re-entering with full PPE (including a P100 respirator)[6].
Dust Suppression (Critical): Do NOT use a broom or brush[2]. Gently cover the spilled powder with absorbent laboratory pads.
Solubilization: Carefully dampen the pads with water or 70% Isopropanol. Causality: rac Clavam-2-carboxylic Acid Sodium Salt is highly water-soluble; dampening the powder eliminates the aerosolization hazard and dissolves the API into the pad[5].
Collection: Scoop the damp pads and any residual slurry using non-sparking tools into a rigid hazardous waste container[7].
Surface Decontamination: Wash the affected surface thoroughly with soap and copious amounts of water to hydrolyze and remove any microscopic residue[5].
Disposal Workflow Visualization
Workflow for the segregation and disposal of rac Clavam-2-carboxylic Acid Sodium Salt waste.
References
"Clavulanic acid - Safety Data Sheet", ChemicalBook.
"Clavulanic Acid - Safety Data Sheet", TargetMol.
"Clavulanic acid-SDS", MedChemExpress.
"Clavulanic Acid Potassium Salt - Material Safety Data Sheet", Santa Cruz Biotechnology.
"Safe Disposal of Panipenem-Betamipron: A Comprehensive Guide for Laboratory Professionals", Benchchem.
"Annex 6 - WHO good manufacturing practices for pharmaceutical products containing hazardous substances", World Health Organization (WHO).
Comprehensive Safety Guide: Personal Protective Equipment for Handling rac Clavam-2-carboxylic Acid Sodium Salt
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling rac Clavam-2-carboxylic Acid Sodium Salt. As an analog and potential impurity in the s...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling rac Clavam-2-carboxylic Acid Sodium Salt. As an analog and potential impurity in the synthesis of Clavulanic Acid, this compound warrants handling procedures aligned with those for potent beta-lactam antibiotics.[1] The primary, non-negotiable principle underpinning these protocols is the prevention of sensitization. Beta-lactams are a well-known class of sensitizers, where initial, seemingly minor exposures can lead to severe allergic reactions upon subsequent contact.[2][3] Therefore, this guide moves beyond mere compliance, instilling a culture of proactive safety through a deep understanding of the "why" behind each procedural step.
Hazard Identification and Foundational Risk Assessment
Before any laboratory work commences, a thorough risk assessment is mandatory. The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all checklist; it is the final layer of protection determined by a rigorous evaluation of the specific procedure, the quantities being handled, and the potential for exposure.
Table 1: Summary of Key Hazards
Hazard Type
Description
Primary Concern
Skin Sensitization
May cause an allergic skin reaction upon repeated contact.[2][3][4]
Development of a chronic allergic sensitivity to beta-lactam compounds.
Skin & Eye Irritation
Causes skin irritation and serious eye irritation.[2][5][6]
Direct contact can cause immediate inflammation, redness, and discomfort. Eye contact may lead to serious damage.
Respiratory Irritation
Inhalation of dust or aerosols may cause respiratory tract irritation.[2][6]
Acute discomfort, coughing, and potential for triggering sensitization in the respiratory tract.
| Acute Toxicity | Harmful if swallowed or in direct contact with skin.[4][6][7] | Systemic effects following significant exposure. |
The first step in any protocol is to logically assess the risk associated with the planned work. This process dictates the necessary controls and PPE.
The Hierarchy of Controls: Engineering and Administrative Safeguards
PPE is the last line of defense. Before relying on gloves and goggles, we must implement more robust controls that engineer safety directly into the workflow.
Engineering Controls: These are the most effective measures as they physically isolate the handler from the hazard.
Chemical Fume Hood: Mandatory for all procedures involving the preparation of solutions, transfers, or any step with a high potential for splashes or aerosol generation.
Ventilated Balance Enclosure (VBE): Crucial for weighing the solid compound. A VBE provides sufficient airflow to contain fine powders, preventing inhalation and contamination of the laboratory space.[8][9]
Administrative Controls: These are the procedural foundations of a safe lab.
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for every task involving this compound.
Designated Areas: Clearly mark areas where rac Clavam-2-carboxylic Acid Sodium Salt is stored and handled.
Training: Ensure all personnel are trained on the specific hazards of beta-lactams, including sensitization, and are proficient in the SOPs and emergency procedures.
Core PPE Protocols: A Task-Based Approach
The following table outlines the minimum PPE requirements for common laboratory tasks. This table should be used as a starting point, with the final determination based on your specific risk assessment.
Table 2: PPE Selection Based on Laboratory Task
Task
Hand Protection
Eye/Face Protection
Body Protection
Respiratory Protection
Storage & Transport (Closed containers)
Single pair of nitrile gloves.
Safety glasses with side shields.
Lab coat.
Not generally required.
Weighing Solid (in a VBE)
Double pair of nitrile gloves.
Safety glasses with side shields.
Lab coat.
Recommended: N95 respirator.
Preparing Solutions (in a fume hood)
Double pair of nitrile gloves.
Chemical splash goggles.
Lab coat.
Not required if work is performed correctly within a certified fume hood.
Liquid Transfers (in a fume hood)
Double pair of nitrile gloves.
Chemical splash goggles and face shield.
Lab coat and chemical-resistant apron.
Not required if work is performed correctly within a certified fume hood.
| Spill Cleanup | Double pair of chemical-resistant gloves (e.g., nitrile). | Chemical splash goggles and face shield. | Chemical-resistant apron or disposable coveralls over a lab coat. | Mandatory: N95 respirator (for solids) or respirator with appropriate cartridges (for solutions). |
Detailed PPE Specifications:
Hand Protection: Always inspect gloves for tears or defects before use.[8] Use proper removal techniques to avoid cross-contamination. Nitrile gloves are a suitable choice for incidental contact. If using solvents, consult a glove compatibility chart.
Eye and Face Protection: Safety glasses with side shields conforming to EN 166 (EU) or NIOSH (US) standards are the minimum requirement.[8] For tasks with any splash hazard, upgrade to chemical splash goggles. A face shield should be worn over goggles during large-volume transfers.
Body Protection: A clean, buttoned lab coat is mandatory. For larger-scale work, a chemical-resistant apron provides an additional layer of protection.
Respiratory Protection: An N95 respirator is effective against powdered particulates. If a risk assessment determines a higher level of protection is needed, a full-face respirator may be required.[8] All respirator use must comply with your institution's respiratory protection program, including fit-testing.
Procedural Guidance: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination. The guiding principle is to remove the most contaminated items first and to avoid touching your face or clean areas with contaminated gloves.
Figure 2: Recommended PPE donning and doffing sequence to minimize cross-contamination.
Emergency Response & Decontamination
In the event of an exposure, immediate and correct action is vital.
Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[4][8]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][8]
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[8]
Ingestion: Rinse mouth thoroughly with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[8]
Spill Response: Evacuate the immediate area. Secure the location and prevent entry. Wear the appropriate PPE outlined in Table 2. For small spills of solid material, carefully cover with a damp paper towel to avoid raising dust, then gently scoop into a labeled waste container. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container for disposal.[5] Clean the spill area thoroughly.
Operational Plans for Waste Disposal
All materials contaminated with rac Clavam-2-carboxylic Acid Sodium Salt must be treated as hazardous chemical waste.[10] The environmental persistence of antibiotics and the risk of promoting antibiotic resistance make proper disposal a critical responsibility.[11]
Segregation: All contaminated disposable items, including gloves, bench paper, pipette tips, and disposable lab coats, must be collected in a dedicated, clearly labeled, sealed hazardous waste container.
Liquid Waste: Collect all solutions in a compatible, sealed, and clearly labeled hazardous waste container. Do not discharge any amount into the sewer system.[8][12]
Decontamination: Some institutions may have protocols for the chemical degradation of the beta-lactam ring (e.g., through pH adjustment) prior to collection by environmental health and safety (EHS) personnel.[13]
Institutional Guidelines: Always follow your institution's specific EHS guidelines for the disposal of antibiotic and chemical waste.[10] These protocols are designed to be in compliance with all local, state, and federal regulations.
By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust and reliability, ensuring the well-being of all personnel and the integrity of your research.
References
Removal of β-lactam antibiotics from pharmaceutical wastewaters using photo-Fenton process at near-neutral pH. PubMed. [Link]
Material Safety Data Sheet. ScienceLab.com. [Link]
Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. [Link]